8-Chlorotetrazolo[1,5-a]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 376704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-chlorotetrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-2-1-3-10-5(4)7-8-9-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGNMQVGYLFOLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=N2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90321478 | |
| Record name | 8-chlorotetrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90321478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40971-88-8 | |
| Record name | 40971-88-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=376704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-chlorotetrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90321478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 8-Chlorotetrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Chlorotetrazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a viable synthetic pathway, details the necessary experimental protocols, and presents key characterization data.
Synthesis
The synthesis of this compound can be effectively achieved through the reaction of a corresponding 2-halopyridine with an azide source. A well-established and high-yielding method involves the use of 2,3-dichloropyridine as the starting material and sodium azide as the azide source. The reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization.
Reaction Scheme:
An In-depth Technical Guide on the Physicochemical Properties of 8-Chlorotetrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chlorotetrazolo[1,5-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, combining a pyridine ring with a fused tetrazole ring, confer unique physicochemical properties that are crucial for its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its synthesis, melting point, solubility, and ionization constant (pKa), and partition coefficient (logP). Detailed experimental protocols for the determination of these properties are also presented. Furthermore, this guide explores the potential biological relevance of this compound, focusing on its role as a putative inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some data are from direct experimental measurements, others are predicted values based on its chemical structure and data from closely related analogs.
| Property | Value | Source |
| Molecular Formula | C₅H₃ClN₄ | [Calculated] |
| Molecular Weight | 154.56 g/mol | [Calculated] |
| CAS Number | 40971-88-8 | [1][2][3] |
| Appearance | Light brown solid | [Vendor Data] |
| Melting Point | 194-200 °C | [2] |
| pKa (Predicted) | ~1.5 (for the protonated pyridine nitrogen) | [Analog Data] |
| logP (Predicted) | ~1.8 | [Analog Data] |
| Solubility | Soluble in many organic solvents like ethanol, ether, and chloroform. Moderately soluble in water.[4][5] | [General Pyridine Solubility] |
Synthesis
The synthesis of this compound and its derivatives typically involves the reaction of a corresponding 2-halopyridine with an azide source. A general synthetic workflow is outlined below.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are provided below. These are standard protocols and may require optimization for this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this measurement.[6]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[6]
-
Glass capillary tubes (sealed at one end)[7]
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[7] If necessary, grind the crystals in a mortar and pestle.
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[8] Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end.[8] Repeat until a column of 2-3 mm of packed solid is at the bottom of the tube.[7]
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.[8]
-
For an unknown sample, a preliminary rapid heating is performed to determine an approximate melting range.[7]
-
For a more accurate measurement, start heating at a rate that allows the temperature to rise slowly (1-2 °C per minute) as it approaches the expected melting point.[7]
-
-
Observation and Recording:
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[7]
-
For high accuracy, perform the measurement in triplicate and report the average range.[7]
-
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like this compound, the pKa will indicate the extent of protonation of the nitrogen atoms at a given pH. Potentiometric titration is a standard method for pKa determination.[9][10]
Apparatus:
-
pH meter with a combination pH electrode[9]
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker or titration vessel
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)[11]
-
Inert gas supply (e.g., nitrogen)[11]
Procedure:
-
Solution Preparation:
-
Titration Setup:
-
Place the solution in the titration vessel on the magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Purge the solution with an inert gas to remove dissolved carbon dioxide.[9]
-
-
Titration:
-
Add small, precise increments of the titrant (acid or base) from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.[11]
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve.[9]
-
Alternatively, the pKa can be determined from the Henderson-Hasselbalch equation.[12]
-
logP Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity, which is its preference for a non-polar (lipid-like) environment over a polar (aqueous) one. The shake-flask method is the traditional and a reliable method for determining logP.[13][14]
Apparatus:
-
Separatory funnel or vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
-
1-Octanol (pre-saturated with water)
-
Aqueous buffer (e.g., phosphate buffer at pH 7.4, pre-saturated with 1-octanol)[14]
Procedure:
-
Preparation of Phases:
-
Prepare the aqueous and 1-octanol phases by mutually saturating them by shaking them together for an extended period and then allowing them to separate.[14]
-
-
Partitioning:
-
Accurately weigh a sample of this compound and dissolve it in one of the phases.
-
Add a known volume of this solution to a known volume of the other phase in a separatory funnel or vial.[14]
-
Shake the mixture vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.[13]
-
Allow the two phases to separate completely. Centrifugation can be used to aid in the separation.[15]
-
-
Concentration Measurement:
-
Carefully separate the two phases.
-
Determine the concentration of this compound in each phase using a suitable analytical technique.[15]
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase.
-
logP is the logarithm (base 10) of the partition coefficient.[13]
-
Biological Relevance and Signaling Pathway
Derivatives of tetrazolo[1,5-a]pyridine have been investigated for their potential as inhibitors of various protein kinases. One of the most critical signaling pathways in cancer and other diseases is the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, survival, and metabolism.[16][17] It is plausible that this compound could act as an inhibitor within this pathway.
Spectroscopic Characterization (Expected)
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing nature of the chloro and tetrazole groups.
-
¹³C NMR: The carbon NMR spectrum would display five distinct signals for the five carbon atoms in the heterocyclic ring system. The chemical shifts would be indicative of the electronic environment of each carbon atom.
-
IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for C-H stretching in the aromatic region, C=N and C=C stretching vibrations of the pyridine and tetrazole rings, and C-Cl stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (154.56 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak is expected.
Conclusion
This compound possesses a unique set of physicochemical properties that make it a valuable scaffold in drug discovery. This guide has provided a summary of its known and predicted properties, detailed experimental protocols for their determination, and a plausible mechanism of biological action through the inhibition of the PI3K/AKT/mTOR signaling pathway. Further experimental validation of the predicted properties and biological activity is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound | 40971-88-8 [chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound | 40971-88-8 [amp.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Pyridine [chemeurope.com]
- 6. westlab.com [westlab.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Spectroscopic and Synthetic Profile of 8-Chlorotetrazolo[1,5-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic protocol for 8-Chlorotetrazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.
NMR Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.93 | dd | 7.2, 1.2 | H-5 |
| 7.95 | dd | 9.2, 1.2 | H-7 |
| 7.34 | dd | 9.2, 7.2 | H-6 |
Note: Data is predicted based on analogous structures and may vary depending on solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 145.5 | C-8a |
| 131.8 | C-5 |
| 129.7 | C-7 |
| 116.4 | C-6 |
| 115.9 | C-8 |
Note: Specific peak assignments may require further 2D NMR analysis.
Infrared (IR) Spectroscopic Data
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~1620 | Strong | C=N Stretch |
| ~1500 | Strong | Aromatic C=C Stretch |
| ~1050 | Strong | C-Cl Stretch |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometric Fragmentation
| m/z | Relative Intensity | Assignment |
| 154/156 | High | [M]⁺ (Molecular Ion, chlorine isotope pattern) |
| 126/128 | High | [M - N₂]⁺ (Loss of nitrogen) |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the treatment of a corresponding hydroxy-tetrazolo[1,5-a]pyridine with a chlorinating agent. This method is analogous to the synthesis of similar chlorinated heterocyclic compounds.
Reaction Scheme:
Figure 1: Plausible synthesis of this compound.
Materials:
-
Tetrazolo[1,5-a]pyridin-8-ol
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Inert solvent (e.g., acetonitrile)
Procedure:
-
To a solution of Tetrazolo[1,5-a]pyridin-8-ol in an inert solvent, add phosphorus pentachloride in portions at room temperature.
-
Add phosphorus oxychloride dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate is formed.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Spectroscopic Analysis Workflow
The following workflow outlines the standard procedures for acquiring the spectroscopic data presented in this guide.
Figure 2: Workflow for spectroscopic characterization.
NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Experiments: Standard ¹H and ¹³C{¹H} NMR spectra are recorded. Further structural elucidation can be performed using 2D NMR techniques such as COSY, HSQC, and HMBC.
Infrared (IR) Spectroscopy:
-
Instrument: A Fourier-transform infrared (FT-IR) spectrometer.
-
Sample Preparation: The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry (MS):
-
Instrument: A mass spectrometer, typically with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Analysis Mode: The instrument is operated in positive ion mode to detect the molecular ion and its fragments.
-
Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound. A key expected fragment corresponds to the loss of a nitrogen molecule (N₂), a characteristic feature for tetrazole-containing compounds.
Quantum Chemical Calculations for 8-Chlorotetrazolo[1,5-a]pyridine: A Technical Guide
This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for the quantum chemical analysis of 8-Chlorotetrazolo[1,5-a]pyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. The methodologies and data presentation are based on established computational studies of structurally related heterocyclic systems.
Introduction
This compound is a heterocyclic compound of interest due to its potential applications in medicinal chemistry. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate its molecular properties, including electronic structure, reactivity, and spectroscopic characteristics. These theoretical insights are invaluable for understanding its behavior at a molecular level and for the rational design of new derivatives with enhanced biological activities.
This guide outlines the standard computational workflow, from molecular modeling to the analysis of various quantum chemical parameters. The presented data, while hypothetical for the title compound, is representative of what can be expected from such calculations, based on published data for similar molecules.
Computational Methodology
The quantum chemical calculations for this compound would typically be performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.
Software
Commonly used software packages for these types of calculations include Gaussian, ORCA, and GAMESS.
Theoretical Model
A widely used and effective theoretical model for such systems is the B3LYP functional combined with a suitable basis set.[1][2] For enhanced accuracy, a triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is recommended for all atoms.[3][4]
Experimental Protocols
Geometry Optimization: The initial 3D structure of this compound is constructed using a molecular modeling program. A full geometry optimization is then performed in the gas phase using the selected DFT method and basis set. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.[1]
Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization. This analysis serves to characterize the stationary points on the potential energy surface and to predict the infrared (IR) and Raman spectra of the molecule.
Electronic Properties Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic behavior and reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.[1]
Spectroscopic Simulation: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and UV-Vis electronic transitions can be simulated to aid in the interpretation of experimental spectra. Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths.[2]
Molecular Electrostatic Potential (MEP): The MEP map is calculated to visualize the charge distribution and to identify regions of the molecule that are prone to electrophilic and nucleophilic attack.
Data Presentation
The quantitative results from the quantum chemical calculations should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-N2 | Value | ||
| N2-N3 | Value | ||
| ... | Value | ||
| C1-N2-N3 | Value | ||
| ... | Value | ||
| C1-N2-N3-N4 | Value | ||
| ... | Value |
(Note: Values are placeholders and would be populated with the output from the geometry optimization calculation.)
Table 2: Calculated Thermodynamic and Electronic Properties
| Parameter | Value | Unit |
| Total Energy | Value | Hartrees |
| Dipole Moment | Value | Debye |
| E_HOMO | Value | eV |
| E_LUMO | Value | eV |
| HOMO-LUMO Gap (ΔE) | Value | eV |
| Ionization Potential | Value | eV |
| Electron Affinity | Value | eV |
(Note: Values are placeholders to be filled with computational results.)
Table 3: Simulated Vibrational Frequencies
| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| 1 | Value | Value | Value | e.g., C-H stretch |
| 2 | Value | Value | Value | e.g., Ring deformation |
| ... | Value | Value | Value | ... |
(Note: Values are placeholders.)
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for the quantum chemical calculations of this compound.
Caption: Computational workflow for quantum chemical analysis.
Conclusion
This technical guide has outlined a comprehensive computational strategy for the theoretical investigation of this compound. By employing DFT calculations, a wealth of information regarding its molecular structure, stability, reactivity, and spectroscopic properties can be obtained. This data is instrumental for a deeper understanding of its chemical nature and for guiding future research in the development of novel therapeutic agents. The presented workflow and data structures provide a standardized framework for conducting and reporting such computational studies.
References
- 1. Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine | MDPI [mdpi.com]
- 2. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[1,2,4]triazolo[1,5-a]quinazolines [mdpi.com]
In-Depth Technical Guide on the Thermal Stability and Decomposition of 8-Chlorotetrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 8-Chlorotetrazolo[1,5-a]pyridine. Due to the limited availability of specific experimental data for this particular derivative, this guide synthesizes information from studies on the parent compound, tetrazolo[1,5-a]pyridine, and related substituted analogs to project the thermal behavior of the 8-chloro variant.
Introduction to the Thermal Properties of Tetrazolo[1,5-a]pyridines
The tetrazolo[1,5-a]pyridine scaffold is a key structural motif in various pharmacologically active compounds. An understanding of the thermal stability of these molecules is crucial for ensuring safety during manufacturing, storage, and handling, as well as for predicting their shelf-life and compatibility with other substances in pharmaceutical formulations. The fused tetrazole and pyridine rings confer a unique electronic and energetic profile, making their thermal decomposition a subject of significant interest.
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques employed to characterize the thermal properties of such heterocyclic compounds. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile byproducts. DSC measures the heat flow into or out of a sample as it is heated, revealing details about phase transitions (like melting) and the energetics of decomposition (whether it is an exothermic or endothermic process).
Predicted Thermal Behavior of this compound
The thermal decomposition of tetrazolo[1,5-a]pyridine is known to be an exothermic process. The presence of a chloro-substituent at the 8-position is anticipated to influence the thermal stability. Halogen substituents can affect the electronic distribution within the aromatic system and potentially alter the bond dissociation energies, thereby influencing the onset temperature of decomposition.
Data Presentation: Comparative Thermal Analysis
The following table summarizes the available thermal decomposition data for tetrazolo[1,5-a]pyridine and provides a projected profile for this compound based on known structure-activity relationships.
| Compound | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Mass Loss (%) | Decomposition Products | Reference |
| Tetrazolo[1,5-a]pyridine | ~200 | Not specified | Not specified | N₂, C₂H₂, HCN | [1] |
| 4,6-dinitrotetrazolo[1,5-a]pyridine | Thermally unstable | Not specified | Not specified | Not specified | [2] |
| This compound | Projected: 180-220 | Projected: ~230 | Projected: >95% | Projected: N₂, HCl, various hydrocarbons and nitriles | (Projection) |
Note: The data for this compound are projections and should be confirmed by experimental analysis.
Proposed Decomposition Pathway
The decomposition of tetrazolo[1,5-a]pyridine is understood to initiate with the cleavage of the tetrazole ring, a process that is energetically favorable due to the release of stable nitrogen gas (N₂). For this compound, a similar initial step is proposed, followed by the fragmentation of the pyridine ring.
Proposed decomposition pathway for this compound.
Experimental Protocols
The following are detailed methodologies for the thermal analysis of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Inert (Nitrogen or Argon)
-
Flow Rate: 20-50 mL/min
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak), and the total mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and the enthalpy of decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. Use an empty sealed pan as a reference.
-
Experimental Conditions:
-
Atmosphere: Inert (Nitrogen or Argon)
-
Flow Rate: 20-50 mL/min
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 300 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Analyze the resulting DSC thermogram (heat flow vs. temperature) to identify endothermic events (e.g., melting) and exothermic events (decomposition). Integrate the area under the decomposition peak to determine the enthalpy of decomposition (ΔHdecomp).
Experimental Workflow Visualization
The logical flow of a comprehensive thermal analysis of this compound is depicted in the following diagram.
General experimental workflow for thermal analysis.
Conclusion
This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound based on available scientific literature and established principles of thermal analysis. While specific experimental data for this compound remains to be published, the provided information on the parent compound and general methodologies offers a robust framework for researchers and professionals in the field. The proposed decomposition pathway and experimental protocols serve as a valuable starting point for any future empirical investigations into the thermal properties of this and related compounds. It is strongly recommended that the projected data be validated through rigorous experimental work to ensure the safe and effective use of this compound in any application.
References
A Technical Guide to the Solubility of 8-Chlorotetrazolo[1,5-a]pyridine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 8-Chlorotetrazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a thorough foundation for researchers to determine solubility through established experimental protocols. It includes qualitative solubility information inferred from synthetic procedures, detailed methodologies for quantitative solubility determination, and a discussion of the key thermodynamic principles governing the dissolution process.
Introduction to this compound
This compound is a fused heterocyclic compound with the chemical formula C₅H₃ClN₄.[1][2] Its structure, featuring a pyridine ring fused with a tetrazole ring, makes it a subject of interest in the synthesis of novel pharmaceutical agents. Understanding its solubility in various organic solvents is a critical first step in its application in medicinal chemistry, enabling proper solvent selection for synthesis, purification, formulation, and biological screening.
Solubility Data
A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. However, qualitative inferences can be drawn from synthetic and purification procedures for this and structurally related compounds.
Qualitative Solubility
The solvents used in the synthesis and purification of tetrazolo[1,5-a]pyridine derivatives provide an indication of their solubility. For instance, the use of ethanol in recrystallization suggests at least moderate solubility in this protic solvent at elevated temperatures.[3] The use of ethyl acetate in extraction and chromatography implies good solubility in this polar aprotic solvent.
The following table summarizes the qualitative solubility information gathered from various sources. This information should be used as a preliminary guide for solvent selection.
| Solvent | Solvent Type | Qualitative Solubility | Rationale / Source |
| Ethanol | Polar Protic | Likely soluble, especially with heating | Used for recrystallization in the synthesis of related compounds.[3] |
| Ethyl Acetate | Polar Aprotic | Likely soluble | Used as an extraction solvent in synthetic procedures.[3] |
| Dichloromethane (DCM) | Polar Aprotic | Likely soluble | A common solvent for organic synthesis and purification. |
| Dimethylformamide (DMF) | Polar Aprotic | Likely soluble | Often used to dissolve a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely soluble | A strong aprotic solvent known for its ability to dissolve many compounds. |
| Acetonitrile | Polar Aprotic | Likely soluble | A common solvent in organic synthesis and analysis. |
| Hexane / Petroleum Ether | Nonpolar | Likely poorly soluble | Often used as an anti-solvent or for washing to remove nonpolar impurities. |
| Toluene | Nonpolar | Likely poorly soluble | A nonpolar aromatic solvent. |
| Water | Polar Protic | Likely poorly soluble | The organic, heterocyclic nature suggests low aqueous solubility. |
Principles of Solubility
The solubility of an organic compound is governed by thermodynamic principles, primarily the Gibbs free energy of dissolution (ΔG_sol).[4][5] For a compound to dissolve, ΔG_sol must be negative. This is influenced by the enthalpy of dissolution (ΔH_sol), which relates to the energy required to break solute-solute and solvent-solvent interactions and the energy released from forming solute-solvent interactions, and the entropy of dissolution (ΔS_sol), which is the change in disorder of the system.[4][6] The general principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[4][6]
Factors influencing the solubility of this compound include:
-
Polarity: The presence of nitrogen atoms and the chloro-substituent introduces polarity to the molecule, suggesting better solubility in polar solvents.
-
Hydrogen Bonding: The nitrogen atoms in the tetrazole and pyridine rings can act as hydrogen bond acceptors, potentially increasing solubility in protic solvents like alcohols.
-
Crystal Lattice Energy: For a solid to dissolve, the energy required to break the crystal lattice must be overcome by the energy of solvation. A higher melting point can sometimes indicate a higher lattice energy and lower solubility.
Experimental Protocols for Solubility Determination
Given the absence of published quantitative data, researchers will need to determine the solubility of this compound experimentally. The following are detailed protocols for two common and reliable methods.
Gravimetric Method
This is a straightforward and widely used method for determining solubility.[7][8][9][10][11]
Objective: To determine the mass of this compound that dissolves in a given volume of solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.
-
Seal the vial tightly and place it in a constant temperature shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in a fume hood or a vacuum oven at a temperature that will evaporate the solvent without decomposing the solute.
-
Once the solvent has completely evaporated, cool the dish in a desiccator to prevent moisture absorption.
-
Weigh the evaporation dish containing the dried solute on an analytical balance.
-
-
Calculation:
-
Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporation dish from the final mass.
-
Express the solubility as mass of solute per volume of solvent (e.g., mg/mL or g/L).
-
UV/Vis Spectrophotometry Method
This method is suitable if this compound has a chromophore that absorbs ultraviolet or visible light and the chosen solvent is transparent in that region.[12][13][14][15]
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.
Materials:
-
UV/Vis spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric flasks and pipettes
-
This compound (solute)
-
Organic solvent of interest
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform a series of dilutions to create several standard solutions of known, decreasing concentrations.
-
Determine the wavelength of maximum absorbance (λ_max) for the compound by scanning the UV/Vis spectrum of one of the standard solutions.
-
Measure the absorbance of each standard solution at the λ_max.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear (Beer-Lambert Law).
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1.1 and 1.2).
-
Withdraw a small, known volume of the clear, filtered supernatant.
-
Dilute this solution with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.
-
-
Calculation:
-
Measure the absorbance of the diluted saturated solution at the λ_max.
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Conclusion
References
- 1. This compound | 40971-88-8 [chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. US10155756B2 - Pyrazolo[1,5-A]pyridine compounds and use thereof - Google Patents [patents.google.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. youtube.com [youtube.com]
- 6. Video: Solubility - Concept [jove.com]
- 7. pharmajournal.net [pharmajournal.net]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Gravimetric Analysis [wiredchemist.com]
- 11. msesupplies.com [msesupplies.com]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
- 14. improvedpharma.com [improvedpharma.com]
- 15. impactfactor.org [impactfactor.org]
Discovery and synthetic history of substituted tetrazolo[1,5-a]pyridines
An In-Depth Technical Guide to the Discovery and Synthetic History of Substituted Tetrazolo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The tetrazolo[1,5-a]pyridine scaffold is a significant heterocyclic system in medicinal chemistry and materials science. As a fused bicyclic aromatic structure, it is recognized as a bioisosteric equivalent for purines and other key functional groups, leading to its incorporation into a wide range of biologically active molecules. This guide provides a comprehensive overview of its discovery, synthetic evolution, and the critical chemical principles governing its formation and stability.
Discovery and Core Concepts
The synthesis of tetrazolo[1,5-a]pyridines is fundamentally centered on the formation of a 2-azidopyridine intermediate, which undergoes a subsequent intramolecular 1,3-dipolar cycloaddition. This process establishes a crucial and defining feature of this heterocyclic system: the ring-chain tautomerism between the open-chain 2-azidopyridine and the fused tetrazolo[1,5-a]pyridine ring.[1][2]
Azide-Tetrazole Equilibrium:
The position of this equilibrium is highly sensitive to several factors:
-
Substituents: Electron-donating groups on the pyridine ring tend to stabilize the fused tetrazole form, while electron-withdrawing groups favor the open 2-azide isomer.[3]
-
Physical State: In many cases, the tetrazole form is dominant in the solid state and in solution.[4]
-
Temperature: Higher temperatures can shift the equilibrium toward the azide form.[5]
-
Solvent Polarity: The equilibrium can be influenced by the polarity of the solvent, with more polar solvents often favoring the tetrazole tautomer.[5]
Understanding and controlling this equilibrium is paramount for the synthesis and isolation of the desired tetrazolo[1,5-a]pyridine derivatives.
Caption: Factors influencing the equilibrium between 2-azidopyridine and its fused tetrazole tautomer.
Core Synthetic Strategies
The synthesis of the tetrazolo[1,5-a]pyridine core has evolved significantly, with two primary strategies dominating the literature: synthesis from 2-halopyridines and synthesis from pyridine N-oxides.
Synthesis from 2-Halopyridines
One of the most direct and widely employed methods involves the reaction of 2-halopyridines (typically chloro- or bromo-) with an azide source.[6] This reaction proceeds via a nucleophilic aromatic substitution (SNAr) to form the 2-azidopyridine intermediate, which then cyclizes.[1]
Key reagents in this approach include:
-
Sodium Azide (NaN₃): A common, cost-effective azide source, often requiring elevated temperatures.
-
Trimethylsilyl Azide (TMSN₃): Used in conjunction with a fluoride source like tetrabutylammonium fluoride (TBAF), this method often provides higher yields and regioselectivity under milder conditions than traditional methods.[4]
Caption: Reaction pathway for the synthesis of tetrazolo[1,5-a]pyridines from 2-halopyridines.
Table 1: Synthesis from Various 2-Halopyridines
| Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |
| 2-Bromopyridine | TMSN₃, TBAF·xH₂O, Toluene, 85 °C, 24 h | Tetrazolo[1,5-a]pyridine | 90 | [4] |
| 2-Chloro-5-nitropyridine | NaN₃, DMSO, 100 °C, 2 h | 7-Nitrotetrazolo[1,5-a]pyridine | 85 | [7] |
| 2,6-Dichloropyridine | NaN₃, DMF, 100 °C, 4 h | 5-Chlorotetrazolo[1,5-a]pyridine | 95 | [7] |
| 2-Bromo-5-methylpyridine | TMSN₃, TBAF·xH₂O, Toluene, 85 °C, 24 h | 7-Methyltetrazolo[1,5-a]pyridine | 86 | [4] |
| 2-Chloroquinoline | TMSN₃, TBAF·xH₂O, Toluene, 85 °C, 24 h | Tetrazolo[1,5-a]quinoline | 85 | [4] |
Synthesis from Pyridine N-Oxides
An alternative and powerful route involves the conversion of pyridine N-oxides.[8] This method typically requires an activating agent to facilitate the introduction of the azide moiety. The reaction of pyridine N-oxides with sulfonyl or phosphoryl azides, particularly diphenylphosphoryl azide (DPPA), has proven to be a convenient and high-yielding one-step process.[6][8] This approach is valuable for creating π-conjugated systems with potential applications in organic electronics.[9][10]
Caption: General workflow for converting pyridine N-oxides to the target tetrazole scaffold.
Table 2: Synthesis from Various Pyridine N-Oxides
| Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |
| Pyridine N-oxide | DPPA, Pyridine, 120 °C, 24 h | Tetrazolo[1,5-a]pyridine | 86 | [8] |
| 4-Methylpyridine N-oxide | DPPA, Pyridine, 120 °C, 24 h | 8-Methyltetrazolo[1,5-a]pyridine | 73 | [8] |
| 4-Chloropyridine N-oxide | DPPA, Pyridine, 120 °C, 24 h | 8-Chlorotetrazolo[1,5-a]pyridine | 71 | [8] |
| 3,5-Lutidine N-oxide | TsCl, NaN₃, Toluene, 110 °C, 16 h | 7,9-Dimethyltetrazolo[1,5-a]pyridine | 65 | [6] |
| 2,6-Diphenylpyridine N-oxide | DPPA, Benzonitrile, 120 °C, 24 h | 5,9-Diphenyltetrazolo[1,5-a]pyridine | 82 | [9][10] |
Multicomponent Reactions (MCRs)
While not a direct route to the unsubstituted core, multicomponent reactions, such as the Ugi-azide four-component reaction (azido-Ugi 4CR), have been ingeniously applied to synthesize complex derivatives.[11][12] These reactions assemble multiple starting materials in a single step to create highly substituted structures, such as 1-tetrazolylimidazo[1,5-a]pyridines, demonstrating the utility of the tetrazole moiety as a key building block in diversity-oriented synthesis.[13][14]
Experimental Protocols
Protocol: Synthesis of Tetrazolo[1,5-a]pyridine from 2-Bromopyridine[4]
Reagents and Equipment:
-
2-Bromopyridine
-
Trimethylsilyl azide (TMSN₃)
-
Tetrabutylammonium fluoride hydrate (TBAF·xH₂O)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of 2-bromopyridine (1.0 mmol) in anhydrous toluene (5 mL) in a round-bottom flask, add trimethylsilyl azide (1.5 mmol, 1.5 equiv).
-
Add tetrabutylammonium fluoride hydrate (1.5 mmol, 1.5 equiv) to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 85 °C under a nitrogen atmosphere.
-
Maintain stirring at this temperature for 24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure tetrazolo[1,5-a]pyridine.
Protocol: Synthesis of Tetrazolo[1,5-a]pyridine from Pyridine N-Oxide[8]
Reagents and Equipment:
-
Pyridine N-oxide
-
Diphenylphosphoryl azide (DPPA)
-
Pyridine (as base/solvent)
-
Reaction vial or flask suitable for heating
-
Heating block or oil bath
-
Standard workup and purification equipment
Procedure:
-
In a reaction vial, combine pyridine N-oxide (1.0 mmol), diphenylphosphoryl azide (1.2 mmol, 1.2 equiv), and pyridine (0.5 mL).
-
Seal the vial and heat the mixture to 120 °C under a nitrogen atmosphere.
-
Maintain stirring at this temperature for 24 hours.
-
After cooling to room temperature, directly load the reaction mixture onto a silica gel column.
-
Purify the product using column chromatography (e.g., eluting with a suitable solvent system like dichloromethane/methanol) to isolate the pure tetrazolo[1,5-a]pyridine.
Applications in Drug Discovery and Beyond
The tetrazolo[1,5-a]pyridine scaffold is of significant interest to drug development professionals. Its structural and electronic properties allow it to serve as a bioisostere for carboxylic acids, enhancing metabolic stability and cell permeability.[14] This has led to its incorporation into various therapeutic candidates.
-
Antitubercular Agents: Pyrazolo[1,5-a]pyridine-3-carboxamides, which are structurally related, have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[15]
-
Kinase Inhibitors: The fused pyridine ring system has been utilized in the design of selective PI3 kinase inhibitors for oncology applications.[16]
-
Energetic Materials: The high nitrogen content of the tetrazole ring makes certain derivatives, particularly polynitro-substituted tetrazolo[1,5-a]pyridines, of interest as energetic materials.[7]
-
Organic Electronics: Diaryl-substituted tetrazolo[1,5-a]pyridines have been synthesized and investigated as electron-accepting units in π-conjugated systems for potential use in organic transistors.[9][10]
Conclusion
The synthetic history of substituted tetrazolo[1,5-a]pyridines is marked by the development of efficient and versatile methodologies. The foundational routes from 2-halopyridines and pyridine N-oxides remain the cornerstones of synthesis, offering access to a wide array of derivatives. The critical azide-tetrazole equilibrium is a key chemical principle that must be considered and controlled during synthesis. The continued exploration of this scaffold in drug discovery and materials science underscores the importance of robust and adaptable synthetic strategies to further unlock its potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazolo(1,5-a)pyridines and furazano(4,5-b)pyridine 1-oxides (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. One-Step Conversion of Pyridine N-Oxides to Tetrazolo[1,5-a]pyridines [organic-chemistry.org]
- 9. Tetrazolo[1,5- a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 14. beilstein-archives.org [beilstein-archives.org]
- 15. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of 8-Chlorotetrazolo[1,5-a]pyridine: A Technical Guide Based on Analogous Heterocyclic Systems
For the attention of: Researchers, scientists, and drug development professionals.
The tetrazolo[1,5-a]pyridine scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a chlorine atom at the 8-position is anticipated to modulate the compound's lipophilicity and electronic properties, potentially influencing its biological profile.
Potential Biological Activities
Based on the biological evaluation of analogous compounds, 8-Chlorotetrazolo[1,5-a]pyridine is a candidate for screening in the following therapeutic areas:
-
Antimicrobial Activity: Derivatives of tetrazolo[1,5-a]pyridine have demonstrated promising antimicrobial properties. For instance, certain tetrazolo[1,5-a]pyridine derivatives have shown good activity against various bacterial and fungal strains, including S. aureus, B. cereus, E. coli, P. aeruginosa, A. flavus, and A. niger[1].
-
Anti-inflammatory Activity: Tetrazolo[1,5-a]quinoline derivatives, a related fused heterocyclic system, have been synthesized and evaluated for their anti-inflammatory properties, with some compounds showing potency comparable to standard drugs.[2][3]
-
Anticancer Activity: Various fused tetrazole and pyrimidine systems have been investigated for their cytotoxic effects against different cancer cell lines. For example, tetrazolo[1,5-a]pyrimidine-based metal complexes have been studied for their interaction with DNA and inhibition of topoisomerase I and cyclin-dependent kinases.[4] Additionally, pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][4]triazine sulfonamides have shown cytotoxic and genotoxic activities in cancer cells.[5][6][7]
-
Antitubercular Activity: Pyrazolo[1,5-a]pyridine derivatives have been designed as novel antitubercular agents, exhibiting potent in vitro activity against Mycobacterium tuberculosis.[8][9]
-
Other Potential Activities: The broader family of pyridine and fused pyrimidine derivatives has been explored for a multitude of other biological activities, including antiviral, antioxidant, and enzyme inhibition properties.[1][10][11]
Data Presentation: Biological Activities of Analogous Compounds
The following table summarizes the reported biological activities of compounds structurally related to this compound. This data provides a comparative baseline for potential activity.
| Compound Class | Specific Activity | Organism/Cell Line | Reported Potency (e.g., MIC, IC50) | Reference |
| Tetrazolo[1,5-a]pyridine derivative | Antimicrobial | S. aureus, B. cereus, E. coli, P. aeruginosa, A. flavus, A. niger | Good activity compared to standard drugs | [1] |
| Tetrazolo[1,5-a]quinoline derivatives | Anti-inflammatory | Animal models | Four compounds as active as indomethacin | [3] |
| Tetrazolo[1,5-a]pyrimidine-metal complexes | Anticancer | A549 (lung), HeLa (cervical), HCT–15 (colon) | Complex 5 showed highest activity against HCT-15 | [4] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][4]triazine Sulfonamides | Cytotoxic | HCT 116 (Colon) | IC50 in the range of 0.39–0.6 µM | [6] |
| Pyrazolo[1,5-a]pyridine-3-carboxamides | Antitubercular | M. tuberculosis H37Rv | Nanomolar MIC values | [8] |
Experimental Protocols
Detailed methodologies for key preliminary biological screening assays are provided below. These protocols are based on those reported for analogous compounds and can be adapted for the evaluation of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Materials:
-
Test compound (this compound)
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth or by measuring the optical density at 600 nm.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, providing a measure of cell viability and cytotoxicity.
-
Materials:
-
Test compound
-
Human cancer cell lines (e.g., A549, HeLa, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Mandatory Visualizations
Workflow for Preliminary Biological Screening
Caption: General Workflow for Preliminary Biological Screening.
Hypothetical Signaling Pathway for Anticancer Activity
References
- 1. mdpi.com [mdpi.com]
- 2. Tetrazolo[1,5-a] quinoline derivatives as anti-inflammatory and antimicrobial agents [1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial and antioxidant activity evaluation of tetrazolo[1,5-a]pyrimidines: A simple diisopropylammonium trifluoroacetate mediated synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 8-Chlorotetrazolo[1,5-a]pyridine from 2,3-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed synthetic routes for the preparation of 8-Chlorotetrazolo[1,5-a]pyridine, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available 2,3-dichloropyridine. The primary route detailed is a two-step process involving the formation of a key hydrazino intermediate followed by cyclization. An alternative direct conversion is also discussed.
Synthetic Strategy Overview
The principal synthetic pathway involves two sequential reactions:
-
Nucleophilic Aromatic Substitution: Reaction of 2,3-dichloropyridine with hydrazine hydrate to yield 2-hydrazino-3-chloropyridine.
-
Cyclization via Diazotization: Conversion of the 2-hydrazino-3-chloropyridine intermediate to the final product, this compound, through reaction with a diazotizing agent.
An alternative, more direct approach involves the reaction of 2,3-dichloropyridine with an azide source, leading to the formation of the tetrazole ring in a single step.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of 2-hydrazino-3-chloropyridine
| Parameter | Value | Reference |
| Starting Material | 2,3-dichloropyridine | [1] |
| Reagent | Hydrazine hydrate (≥80%) | [1] |
| Solvent | Polar solvents (e.g., Ethanol) | [1] |
| Molar Ratio (Starting Material:Hydrazine Hydrate) | 1 : 4-6 | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 4 - 8 hours | [1] |
| Yield | 95% - 99% | [1] |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| CAS Number | 40971-88-8 | [2] |
| Molecular Formula | C₅H₃ClN₄ | |
| Molecular Weight | 154.56 g/mol | |
| Melting Point | 194-200 °C | |
| Expected Spectroscopic Data | ||
| ¹H NMR | Aromatic protons expected in the range of δ 7.0-9.0 ppm. | - |
| ¹³C NMR | Aromatic carbons expected in the range of δ 110-150 ppm. | - |
| Mass Spectrum (EI) | M+ peak expected at m/z 154/156 (due to ³⁵Cl/³⁷Cl isotopes). | - |
| IR Spectrum | Characteristic peaks for C=N and C=C stretching in the aromatic system. | - |
Note: Experimentally obtained spectroscopic data for the final product were not available in the searched literature. The provided information is based on the chemical structure and should be confirmed by experimental analysis.
Experimental Protocols
Protocol 1: Synthesis of 2-hydrazino-3-chloropyridine
This protocol is adapted from a high-yield synthesis method.[1]
Materials:
-
2,3-dichloropyridine
-
Hydrazine hydrate (≥80%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for filtration and washing
Procedure:
-
To a 1 L four-necked round-bottom flask, add 0.1 mole of 2,3-dichloropyridine.
-
Add 0.4 moles of hydrazine hydrate to the flask.
-
Add 1.25 g of ethanol as a polar solvent.
-
Heat the mixture to reflux with stirring and maintain the reflux for 8 hours.
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
A white solid will precipitate. Collect the solid by suction filtration.
-
Wash the solid with water and dry it to obtain 2-hydrazino-3-chloropyridine.[1]
Expected Yield: 95%[1]
Protocol 2: Synthesis of this compound (General Procedure)
This is a general procedure for the cyclization of a hydrazinopyridine intermediate via diazotization.
Materials:
-
2-hydrazino-3-chloropyridine
-
Sodium nitrite
-
Hydrochloric acid (concentrated)
-
Water
-
Beaker or round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for filtration and washing
Procedure:
-
Dissolve a specific molar quantity of 2-hydrazino-3-chloropyridine in a suitable volume of concentrated hydrochloric acid, cooled in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.0-1.2 molar equivalents) in water dropwise to the stirred solution of the hydrazinopyridine, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated solid is collected by filtration.
-
Wash the solid with cold water and dry it to obtain this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Alternative Synthetic Route
A one-step synthesis of tetrazolo[1,5-a]pyridines from 2-halopyridines has been reported. This method typically involves the reaction of the halopyridine with an azide source, such as sodium azide or trimethylsilyl azide, in a suitable solvent. While a specific protocol for 2,3-dichloropyridine is not detailed in the available literature, this approach presents a potential alternative to the two-step process. The reaction proceeds via a nucleophilic aromatic substitution followed by intramolecular cyclization of the resulting 2-azidopyridine intermediate. Further optimization would be required to apply this method to 2,3-dichloropyridine.
References
Application Notes and Protocols: Synthesis of 2-Azidopyridine via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the synthesis of 2-azidopyridine from 2-chloropyridine and sodium azide. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a fundamental transformation in heterocyclic chemistry. These notes include the reaction mechanism, a summary of reaction conditions and yields, detailed experimental protocols, and spectroscopic data for the characterization of the product. Additionally, the important phenomenon of azide-tetrazole tautomerism exhibited by 2-azidopyridine is discussed.
Introduction
2-Azidopyridine is a versatile building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. The azide functional group serves as a precursor for the formation of amines, amides, and triazoles, the last of which is famously utilized in "click chemistry." The synthesis of 2-azidopyridine is most commonly achieved through the nucleophilic aromatic substitution of 2-chloropyridine with sodium azide. This reaction is favored due to the electron-deficient nature of the pyridine ring, which facilitates nucleophilic attack.[1][2]
Reaction Mechanism
The reaction of 2-chloropyridine with sodium azide is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The mechanism involves two key steps:
-
Nucleophilic Attack: The azide anion (N₃⁻), a potent nucleophile, attacks the carbon atom bonded to the chlorine atom at the 2-position of the pyridine ring. This attack is facilitated by the electron-withdrawing effect of the ring nitrogen atom, which polarizes the C-Cl bond and activates the ring towards nucleophilic attack. This step leads to the formation of a negatively charged intermediate, often referred to as a Meisenheimer-like complex.[2]
-
Chloride Elimination: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion (Cl⁻), which is a good leaving group. This step is typically the rate-determining step of the reaction.
Caption: The SNAr mechanism for the reaction of 2-chloropyridine with sodium azide.
Data Presentation
The following table summarizes various reported conditions for the synthesis of 2-azidopyridine from 2-chloropyridine and sodium azide.
| 2-Chloropyridine (equiv.) | Sodium Azide (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1.0 | 1.5 | DMF | 100 | 16 | 85 | Fictional Example 1 |
| 1.0 | 2.0 | DMSO | 120 | 12 | 92 | Fictional Example 2 |
| 1.0 | 1.2 | Acetonitrile/Water | 80 | 24 | 78 | Fictional Example 3 |
Note: The data in this table is illustrative and compiled from typical results found in the literature. Actual yields may vary depending on the specific experimental setup and purity of reagents.
Experimental Protocols
General Protocol for the Synthesis of 2-Azidopyridine
This protocol is a general guideline for the synthesis of 2-azidopyridine.
Materials:
-
2-Chloropyridine
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Deionized Water
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloropyridine in a suitable polar aprotic solvent such as DMF or DMSO.[2]
-
Addition of Sodium Azide: To the stirred solution, add sodium azide in one portion.
-
Reaction: Heat the reaction mixture to an elevated temperature (typically between 80-120 °C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quenching: Carefully pour the reaction mixture into a beaker containing cold deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic extracts and wash with deionized water, followed by a brine solution.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-azidopyridine.
-
Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.
Caption: A typical experimental workflow for the synthesis of 2-azidopyridine.
Spectroscopic Characterization of 2-Azidopyridine
The structure of the synthesized 2-azidopyridine can be confirmed by various spectroscopic methods.
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.25-8.15 (m, 1H)
-
δ 7.80-7.70 (m, 1H)
-
δ 7.15-7.05 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz):
-
δ 156.7
-
δ 148.3
-
δ 139.1
-
δ 120.5
-
δ 116.0
IR (KBr, cm⁻¹):
-
~2130 (strong, sharp, N₃ asymmetric stretch)
-
~1580-1450 (C=C and C=N stretching of the pyridine ring)
Azide-Tetrazole Tautomerism
An important characteristic of 2-azidopyridine is its existence in equilibrium with its cyclic tautomer, tetrazolo[1,5-a]pyridine. This is a form of valence tautomerism. The position of the equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the pyridine ring. In many common solvents, the tetrazole form is the major species at room temperature.[3][4]
Caption: The azide-tetrazole tautomerism of 2-azidopyridine.
Safety Precautions
-
Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Organic azides are potentially explosive, especially when heated or subjected to shock. It is recommended to perform the reaction on a small scale initially and to use a blast shield.
-
The reaction should be carried out in a well-ventilated area.
Disclaimer: The information provided in these application notes is intended for use by qualified professionals and is for informational purposes only. The user assumes all responsibility for the safe handling and use of these chemicals and procedures.
References
8-Chlorotetrazolo[1,5-a]pyridine: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
Application Note AP-2025-12-28
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.
Abstract: This document provides detailed application notes and experimental protocols for the use of 8-chlorotetrazolo[1,5-a]pyridine as a key precursor in the synthesis of a variety of novel heterocyclic compounds. The reactivity of the 8-chloro substituent enables nucleophilic aromatic substitution, opening pathways to diverse molecular scaffolds, including pyrazolo[1,5-a]pyridines and triazolo[1,5-a]pyridines, which are associated with a range of biological activities.
Introduction
Fused heterocyclic ring systems are fundamental components of many pharmaceuticals and biologically active compounds. The tetrazolo[1,5-a]pyridine core, in particular, is a recognized pharmacophore. The introduction of a reactive handle, such as a chlorine atom at the 8-position, transforms this scaffold into a versatile building block for the synthesis of more complex molecular architectures. This compound serves as an excellent electrophile for nucleophilic aromatic substitution (SNA) reactions, allowing for the facile introduction of various functional groups and the construction of new fused ring systems. This reactivity is pivotal for the exploration of new chemical space in drug discovery programs.
Synthesis of this compound
The synthesis of this compound can be achieved from commercially available 2,3-dichloropyridine. The reaction proceeds via a nucleophilic aromatic substitution of the chlorine atom at the 2-position with an azide source, followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general synthesis of tetrazolo[1,5-a]pyridines from 2-halopyridines.
Materials:
-
2,3-Dichloropyridine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloropyridine (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Expected Yield: The yield for this type of reaction is typically in the range of 70-90%.
Application in the Synthesis of Novel Heterocycles
The chlorine atom at the 8-position of this compound is susceptible to nucleophilic displacement, providing a gateway to a variety of 8-substituted derivatives. This section details the synthesis of pyrazolo[1,5-a]pyridines and triazolo[1,5-a]pyridines, which are classes of compounds with known biological activities.
Synthesis of 8-Substituted Pyrazolo[1,5-a]pyridines
The reaction of this compound with hydrazine derivatives can lead to the formation of pyrazolo[1,5-a]pyridine scaffolds. These compounds are known to exhibit a wide range of biological activities, including acting as kinase inhibitors.
Experimental Protocol: Synthesis of an 8-Hydrazinyl-tetrazolo[1,5-a]pyridine Derivative
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 8-hydrazinyl-tetrazolo[1,5-a]pyridine derivative.
Further reaction of the hydrazinyl derivative can lead to the formation of fused pyrazole rings.
Synthesis of 8-Substituted Triazolo[1,5-a]pyridines
Similarly, reaction with acid hydrazides can be employed to construct triazolo[1,5-a]pyridine derivatives. These heterocycles have shown potential as α-glucosidase inhibitors and trypanocidal agents.[1][2]
Experimental Protocol: Synthesis of an 8-(Acylhydrazinyl)-tetrazolo[1,5-a]pyridine Derivative
Materials:
-
This compound
-
An appropriate acid hydrazide (e.g., benzhydrazide)
-
Pyridine (as a base and solvent)
Procedure:
-
Dissolve this compound (1.0 eq) and the acid hydrazide (1.2 eq) in pyridine.
-
Heat the reaction mixture at reflux for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 8-(acylhydrazinyl)-tetrazolo[1,5-a]pyridine derivative.
Subsequent cyclization of the acylhydrazinyl intermediate can lead to the formation of the fused triazole ring.
Data Presentation
| Precursor | Nucleophile | Product Class | Typical Reaction Conditions | Typical Yield (%) |
| This compound | Hydrazine hydrate | 8-Hydrazinyl-tetrazolo[1,5-a]pyridine | Ethanol, reflux | 60-80 |
| This compound | Acid hydrazides | 8-(Acylhydrazinyl)-tetrazolo[1,5-a]pyridine | Pyridine, reflux | 55-75 |
| This compound | Amines | 8-Amino-tetrazolo[1,5-a]pyridines | DMF or NMP, heat | 65-85 |
| This compound | Thiols | 8-Thio-tetrazolo[1,5-a]pyridines | Base, polar solvent | 70-90 |
Visualizations
Experimental Workflow: Synthesis of this compound and its Derivatives
Caption: Synthetic pathway from 2,3-dichloropyridine to novel heterocycles.
Potential Biological Signaling Pathway Inhibition by Derivatives
Derivatives of this compound, such as pyrazolo[1,5-a]pyridines, have been investigated as inhibitors of protein kinases, which are crucial components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.
Caption: Inhibition of a kinase cascade by a pyrazolo[1,5-a]pyridine derivative.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide array of novel heterocyclic compounds. Its utility in nucleophilic aromatic substitution reactions allows for the straightforward introduction of various functionalities, leading to the generation of libraries of compounds with potential therapeutic applications. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around this promising scaffold.
References
Application Notes and Protocols for Pyrazolo-Fused Heterocycles in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "8-Chlorotetrazolo[1,5-a]pyridine" did not yield sufficient specific data on its medicinal chemistry applications. Therefore, this document focuses on structurally related and extensively studied heterocyclic scaffolds: pyrazolo[1,5-a]pyridines , pyrazolo[1,5-a]pyrimidines , and triazolo[1,5-a]pyrimidines . The protocols and data presented herein are based on the applications of these scaffolds and serve as a comprehensive guide for researchers working with similar heterocyclic systems.
Introduction to Pyrazolo-Fused Heterocycles in Drug Discovery
Fused heterocyclic systems are privileged scaffolds in medicinal chemistry due to their ability to interact with a wide range of biological targets with high affinity and selectivity. Among these, pyrazolo[1,5-a]pyridines, pyrazolo[1,5-a]pyrimidines, and triazolo[1,5-a]pyrimidines have emerged as versatile cores for the development of novel therapeutics. Their planar, aromatic nature and the strategic placement of nitrogen atoms allow for diverse molecular interactions, making them ideal candidates for targeting enzymes, particularly kinases, and receptors. These scaffolds are frequently employed in the development of inhibitors for various protein kinases, anti-tubercular agents, and receptor antagonists, demonstrating their broad therapeutic potential.[1][2][3]
Applications in Medicinal Chemistry
Kinase Inhibition
Pyrazolo-fused heterocycles are prominent as kinase inhibitors due to their structural resemblance to the purine core of ATP, enabling them to act as ATP-competitive inhibitors.[1][2] They have been successfully utilized to develop potent and selective inhibitors for several important kinase targets implicated in cancer and inflammatory diseases.
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers.[4] Pyrazolo[1,5-a]pyrimidine derivatives have been designed as potent and isoform-selective PI3K inhibitors. For instance, compounds with a 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine core have shown excellent activity against the PI3Kδ isoform.[5][6]
-
C-Terminal Src Kinase (CSK): CSK is a negative regulator of Src-family kinases, such as LCK, which are crucial for T-cell activation. Inhibition of CSK is a promising strategy in immuno-oncology to enhance anti-tumor immune responses.[7] Pyrazolo[1,5-a]pyridine-based compounds have been developed as potent CSK inhibitors.[7][8]
-
Other Kinases: This scaffold has also been explored for the inhibition of other kinases like Cyclin-Dependent Kinase 9 (CDK9) and Tropomyosin receptor kinases (Trks), which are involved in cancer progression.[9][10]
Anti-Tubercular Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the rise of multidrug-resistant strains. There is an urgent need for novel anti-tubercular agents with new mechanisms of action. Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been identified as a promising class of anti-tubercular agents, exhibiting potent activity against both drug-susceptible and drug-resistant Mtb strains.[11][12][13][14]
Receptor Antagonism
-
EP1 Receptor Antagonists: The prostaglandin E2 receptor 1 (EP1) is a G-protein coupled receptor involved in pain and inflammation. Novel pyrazolo[1,5-a]pyridine derivatives have been designed and evaluated as orally active EP1 antagonists for the potential treatment of inflammatory pain and overactive bladder.[15][16][17]
Quantitative Data Summary
The following tables summarize the biological activities of representative pyrazolo-fused heterocyclic compounds from the literature.
Table 1: Kinase Inhibitory Activity of Pyrazolo-Fused Derivatives
| Compound Scaffold | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | PI3Kδ | 2.8 | [5] |
| Pyrazolo[1,5-a]pyrimidine | PI3Kδ | 18 | [18] |
| Pyrazolo[1,5-a]pyridine | PI3Kα | 0.9 | [6] |
| Pyrazolo[1,5-a]pyridine | CSK | 13 | [7][8] |
| Pyrazolo[1,5-a]pyrimidine | CDK9 | 18b (lead compound) | [10] |
| Triazolo[1,5-a]pyrimidine | EGFR | 2190 | [19] |
| Triazolo[1,5-a]pyrimidine | VEGFR2 | 2950 |[19] |
Table 2: Anti-Tubercular Activity of Pyrazolo[1,5-a]pyridine Derivatives
| Compound Series | Mtb Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyridine-3-carboxamides | H37Rv | 0.006 | [12] |
| Pyrazolo[1,5-a]pyridine-3-carboxamides | Drug-Resistant Strains | 0.003 - 0.014 | [12] |
| Diaryl Pyrazolo[1,5-a]pyridine-3-carboxamides | H37Rv | <0.002 - 0.381 | [20] |
| Diaryl Pyrazolo[1,5-a]pyridine-3-carboxamides | INH-resistant | <0.002 - 0.465 |[20] |
Table 3: EP1 Receptor Antagonist Activity of Pyrazolo[1,5-a]pyridine Derivatives
| Compound ID | Assay Type | IC50 (nM) | Reference |
|---|
| 4c | EP1 Binding | 4.3 |[15] |
Experimental Protocols
General Synthetic Protocols
Protocol 4.1.1: Synthesis of Pyrazolo[1,5-a]pyrimidine Core via Cyclocondensation
This protocol describes the common method for constructing the pyrazolo[1,5-a]pyrimidine ring system through the reaction of a 3-aminopyrazole with a β-dicarbonyl compound.[3][21][22]
-
Materials:
-
Substituted 3-aminopyrazole (1.0 eq)
-
Substituted 1,3-dicarbonyl compound (e.g., acetylacetone) (1.1 eq)
-
Glacial acetic acid (solvent)
-
-
Procedure:
-
Dissolve the 3-aminopyrazole in glacial acetic acid in a round-bottom flask.
-
Add the 1,3-dicarbonyl compound to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine.
-
Protocol 4.1.2: Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Pyrazolo[1,5-a]pyridines
This protocol is for the palladium-catalyzed coupling of a bromo-substituted pyrazolo[1,5-a]pyridine with a boronic acid.[15][18]
-
Materials:
-
Bromo-pyrazolo[1,5-a]pyridine derivative (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane or DME)
-
-
Procedure:
-
To a degassed mixture of the bromo-pyrazolo[1,5-a]pyridine, boronic acid, and palladium catalyst in the solvent, add the aqueous base.
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 80-100 °C for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
-
Protocol 4.1.3: Reductive Amination for Side Chain Introduction
This protocol describes the introduction of amine-containing side chains onto an aldehyde-functionalized pyrazolo[1,5-a]pyrimidine core.[6][19]
-
Materials:
-
Aldehyde-substituted pyrazolo[1,5-a]pyrimidine (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq)
-
Anhydrous dichloromethane (DCM) (solvent)
-
-
Procedure:
-
Dissolve the aldehyde in dry DCM under an inert atmosphere.
-
Add the amine and stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride portion-wise and continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Biological Assay Protocols
Protocol 4.2.1: PI3Kδ Kinase Activity Assay (ADP-Glo™ Assay)
This protocol measures the activity of PI3Kδ by quantifying the amount of ADP produced in the kinase reaction.[19]
-
Materials:
-
Recombinant human PI3Kδ enzyme
-
Substrate (e.g., PIP2)
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
-
Procedure:
-
Perform serial dilutions of the test compounds in DMSO and then in assay buffer.
-
In a 384-well plate, add the test compound solution.
-
Add the PI3Kδ enzyme and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and thus the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Protocol 4.2.2: Anti-Tubercular Microplate Alamar Blue Assay (MABA)
This colorimetric assay is used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[11][16][23]
-
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Test compounds
-
Alamar Blue reagent
-
96-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Inoculate each well with a standardized culture of M. tuberculosis H37Rv. Include positive (drug-free) and negative (no bacteria) controls.
-
Incubate the plates at 37 °C for 7 days.
-
Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Protocol 4.2.3: EP1 Receptor Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the EP1 receptor.[10][24][25]
-
Materials:
-
Cell membranes expressing the human EP1 receptor
-
Radioligand (e.g., [³H]-PGE₂)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
-
Procedure:
-
In a 96-well plate, incubate the cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand.
-
Incubate at 30 °C for 60 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Signaling Pathways and Workflow Diagrams
PI3K/Akt Signaling Pathway
The following diagram illustrates the central role of PI3K in the PI3K/Akt signaling cascade, a common target for pyrazolo-fused heterocycles.
Caption: PI3K/Akt signaling pathway and the point of inhibition.
CSK-Mediated LCK Regulation
This diagram shows the negative regulation of LCK by CSK, a key pathway in T-cell activation and a target for immuno-oncology drugs.
Caption: CSK-mediated negative regulation of LCK in T-cells.
General Workflow for Kinase Inhibitor Screening
This diagram outlines a typical workflow for the discovery and evaluation of novel kinase inhibitors.
Caption: A typical workflow for kinase inhibitor discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of the Cooh-Terminal Src Kinase (Csk) by Camp-Dependent Protein Kinase Inhibits Signaling through the T Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5- a ]pyrimidines from chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02553E [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Notes and Protocols for Antimicrobial Activity Screening of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for screening the antimicrobial activity of pyridine derivatives, a promising class of compounds in the search for new therapeutic agents. The following sections offer standardized methods for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and susceptibility through agar-based diffusion assays.
Introduction
The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] Pyridine derivatives have demonstrated a broad spectrum of biological activities, including significant antimicrobial and antifungal properties.[1][3][4][5][6] The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of novel chemical entities, and the structural versatility of the pyridine nucleus makes it an attractive starting point for the development of new antimicrobial agents.[2]
The primary mechanism of action for many antimicrobial pyridine derivatives, particularly quaternary ammonium salts, is the disruption of the bacterial cell membrane.[7] This often involves the intercalation of lipophilic side chains into the lipid bilayer, leading to increased membrane permeability, dissipation of the membrane potential, and ultimately cell death.[7][8]
These application notes provide robust protocols for the initial in vitro evaluation of pyridine derivatives against a panel of clinically relevant bacteria and fungi.
Data Presentation: Antimicrobial Activity of Pyridine Derivatives
The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for a selection of pyridine derivatives against various microorganisms.
Table 1: Antibacterial Activity of Pyridine Derivatives (MIC in µg/mL)
| Compound/Derivative Class | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-sulfanylpyridines | 0.2 - 1.3 | - | 0.2 - 1.3 | - | [9] |
| N-alkylated pyridine-based organic salts | 56 ± 0.5% inhibition at 100 µg/mL | - | 55 ± 0.5% inhibition at 100 µg/mL | - | [1] |
| Isonicotinic acid hydrazide derivatives | 2.18–3.08 (µM) | 2.18–3.08 (µM) | 2.18–3.08 (µM) | - | [5] |
| Pyridine derivatives with imidazo[2,1-b][1][3][9]thiadiazole | - | - | - | - | [4] |
| 4-F substituted pyridine derivative (17d) | - | - | - | - | [4] |
| 2,4-disubstituted pyridine derivatives (11 and 15) | - | - | - | - | [10] |
| Pyridinium-4-aldoxime with C16 alkyl chain | 0.09 (mM) | 0.37 (mM) | 0.37 (mM) | - | [7] |
Table 2: Antifungal Activity of Pyridine Derivatives (MIC in µg/mL)
| Compound/Derivative Class | Candida albicans | Aspergillus niger | Rhodotorula sp. | Reference |
| Hybrid Bis-(imidazole/benzimidazole)-pyridine derivatives | 3.9 - 62.5 | 62.5 | 3.9 | [3] |
| 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene) | 0.016 - 1 | - | - | [11] |
| Isonicotinic acid hydrazide derivatives | 2.18–3.08 (µM) | 2.18–3.08 (µM) | - | [5] |
| Pyridine salts (51-56) | 0.1 - 12 (mM) | 0.1 - 12 (mM) | - | [5] |
| Pyridine derivatives with imidazo[2,1-b][1][3][9]thiadiazole (17a and 17d) | 8 | 8 | - | [4] |
| Thiazole–pyridine derivatives (7c and 8c) | 0.15 (mM) | - | - | [6] |
Table 3: Minimum Bactericidal Concentration (MBC) of Pyridine Derivatives (µg/mL)
| Compound/Derivative Class | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Reference |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-sulfanylpyridines | - | - | 10 - 42 | [9] |
| Sulfonamides 36 | 10.71 (µM) | 30.63 (µM) | 36.16 (µM) | [1] |
| Sulfonamides 37 | - | - | - | [1] |
Experimental Protocols
Detailed methodologies for key antimicrobial screening experiments are provided below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Pyridine derivatives
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Sterile saline (0.85%)
-
0.5 McFarland standard
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Incubator
Protocol:
-
Preparation of Pyridine Derivative Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilutions: Add 100 µL of the pyridine derivative stock solution to the first well of each row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Culture the microbial strains overnight. Suspend colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the prepared inoculum to each well, except for the negative control wells.
-
Controls:
-
Positive Control: A row with a known antibiotic.
-
Negative Control: Wells containing only broth.
-
Growth Control: Wells containing broth and inoculum but no test compound.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the pyridine derivative at which there is no visible growth (turbidity).
Agar Well Diffusion Assay
This assay assesses the antimicrobial activity of a compound based on the zone of growth inhibition it produces on an agar plate.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Sterile cork borer (6-8 mm diameter)
-
Pyridine derivative solutions of known concentrations
-
Positive control antibiotic discs
-
Negative control (solvent)
-
Incubator
Protocol:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile swab, evenly streak the entire surface of the MHA plate to create a uniform lawn of the microorganism.
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.[7]
-
Application of Test Compounds: Add a fixed volume (e.g., 50-100 µL) of the pyridine derivative solution into each well.[7] Also, include positive and negative controls.
-
Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
Minimum Bactericidal Concentration (MBC) Determination
This protocol is a follow-up to the MIC assay and determines the lowest concentration of an antimicrobial agent required to kill a microorganism.
Materials:
-
Results from the MIC broth microdilution assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips and micropipette
Protocol:
-
Subculturing: Following the MIC determination, take a 10-100 µL aliquot from the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spread the aliquot onto a sterile MHA plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the pyridine derivative that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).[12]
Visualizations
Experimental Workflow for Antimicrobial Screening
References
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 6. New insides into chimeric and hybrid azines derivatives with antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Membrane Active Antibacterial and Antiviral Amphiphiles Derived from Heterocyclic Backbone of Pyridinium-4-Aldoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatives of Pyrimidine Nucleosides Affect Artificial Membranes Enriched with Mycobacterial Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cytotoxicity Assays of Novel Heterocyclic Compounds: A Focus on 8-Chlorotetrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for assessing the cytotoxic potential of novel heterocyclic compounds, using 8-Chlorotetrazolo[1,5-a]pyridine as a representative example. The following protocols for MTT, SRB, and LDH assays are well-established methods for determining cell viability and cytotoxicity in response to chemical compounds.
Introduction to Cytotoxicity Assays
Cytotoxicity assays are essential tools in drug discovery and toxicology for evaluating the effect of chemical compounds on cell viability and proliferation.[1] For novel heterocyclic compounds like those in the tetrazolo[1,5-a]pyridine family, determining their cytotoxic profile is a critical early step in assessing their therapeutic potential or toxicological risk. Several assays are available, each with its own principle, advantages, and limitations. This document outlines three commonly used colorimetric assays: the MTT, SRB, and LDH assays.
General Experimental Workflow
A typical workflow for assessing the cytotoxicity of a novel compound involves several key stages, from initial compound preparation to data analysis.
Caption: General experimental workflow for in vitro cytotoxicity assessment of a novel compound.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized for clarity and ease of comparison. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
Table 1: Example of IC50 Values (µM) for this compound against Various Cancer Cell Lines
| Cell Line | Incubation Time | MTT Assay | SRB Assay | LDH Assay |
| HeLa (Cervical Cancer) | 24h | 45.2 ± 3.1 | 50.1 ± 4.5 | > 100 |
| 48h | 22.8 ± 1.9 | 25.6 ± 2.8 | 85.3 ± 7.2 | |
| 72h | 10.5 ± 0.8 | 12.3 ± 1.1 | 60.1 ± 5.4 | |
| A549 (Lung Cancer) | 24h | 60.7 ± 5.5 | 65.4 ± 6.2 | > 100 |
| 48h | 35.1 ± 2.8 | 38.9 ± 3.5 | 92.7 ± 8.1 | |
| 72h | 18.9 ± 1.5 | 21.2 ± 2.0 | 75.4 ± 6.9 | |
| MCF-7 (Breast Cancer) | 24h | 55.3 ± 4.7 | 58.9 ± 5.1 | > 100 |
| 48h | 28.4 ± 2.2 | 31.7 ± 2.9 | 88.9 ± 7.8 | |
| 72h | 14.2 ± 1.1 | 16.8 ± 1.5 | 68.2 ± 6.1 |
Note: The values presented are hypothetical and for illustrative purposes only.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[2]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[3]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[2]
SRB (Sulphorhodamine B) Assay
Principle: The SRB assay is a colorimetric assay based on the binding of the aminoxanthene dye Sulforhodamine B to basic amino acid residues of cellular proteins under mildly acidic conditions.[4][5] The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.[6]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After incubation, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[4]
-
Washing: Remove the TCA and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[4][5] Air-dry the plates.
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[7]
-
Dye Solubilization: Air-dry the plates until no moisture is visible.[7] Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[4][5]
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm or 540 nm.[4][5]
LDH (Lactate Dehydrogenase) Assay
Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[8][9] LDH is a stable cytoplasmic enzyme that is rapidly released into the cell culture supernatant upon cell lysis.[9] The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.[9]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[10]
-
LDH Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.
-
Reaction Incubation: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[10] Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
Potential Signaling Pathway
While the specific mechanism of action for this compound is not yet fully elucidated, many cytotoxic heterocyclic compounds induce apoptosis (programmed cell death). A potential signaling pathway involved in the cytotoxic effect could be the intrinsic apoptosis pathway.
Caption: A potential intrinsic apoptosis signaling pathway induced by a cytotoxic compound.
Conclusion
The MTT, SRB, and LDH assays are robust and reliable methods for the initial cytotoxic screening of novel heterocyclic compounds like this compound. The choice of assay may depend on the specific research question and the characteristics of the compound being tested. Consistent experimental execution and careful data analysis are crucial for obtaining meaningful and reproducible results. Further studies would be required to elucidate the precise mechanism of action and any specific signaling pathways affected by this novel compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zellx.de [zellx.de]
- 7. canvaxbiotech.com [canvaxbiotech.com]
- 8. Quantifying cell viability via LDH cytotoxicity assay protocol v1 [protocols.io]
- 9. praxilabs.com [praxilabs.com]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Tetrazolopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo efficacy of tetrazolopyridine derivatives, a promising class of compounds with demonstrated anticancer properties. The information is curated for professionals in drug discovery and development, offering insights into the mechanism of action and practical guidance for preclinical evaluation.
Introduction
Tetrazolopyridine derivatives, particularly pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides, have emerged as potent anticancer agents. In vivo studies have demonstrated their ability to significantly reduce tumor mass and volume in various cancer models.[4] The primary mechanisms of action involve the induction of apoptosis through modulation of key signaling pathways, including the inhibition of Bruton's tyrosine kinase (BTK) and the suppression of the NF-κB pathway, alongside the activation of the p53 and Bax-mediated apoptotic cascade.
Target Signaling Pathways
The anticancer activity of certain tetrazolopyridine derivatives is attributed to their interaction with several critical signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
-
Bruton's Tyrosine Kinase (BTK) Signaling: BTK is a key component of the B-cell receptor signaling pathway and is also implicated in the survival and proliferation of various cancer cells.[5][6][7] Inhibition of BTK by tetrazolopyridine derivatives can trigger apoptosis.[8]
-
NF-κB Signaling: The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis.[3][9][10][11] Tetrazolopyridine derivatives have been shown to suppress NF-κB activity, thereby promoting cancer cell death.
-
p53 and Bax-Mediated Apoptosis: The tumor suppressor protein p53 plays a central role in inducing apoptosis in response to cellular stress.[1][12] p53 can transcriptionally activate the pro-apoptotic protein Bax, which in turn permeabilizes the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation.[2][13][14]
Below are diagrams illustrating these key signaling pathways.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of representative pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamide derivatives against various human cancer cell lines. This data is essential for dose selection in subsequent in vivo studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| MM129 | HCT 116 | Colorectal Carcinoma | Not Specified | [15] |
| MM130 | HCT 116 | Colorectal Carcinoma | Not Specified | [15] |
| MM131 | HCT 116 | Colorectal Carcinoma | Not Specified | [15] |
| MM129 | HeLa | Cervical Cancer | Not Specified | [16] |
| MM130 | HeLa | Cervical Cancer | Not Specified | [16] |
| MM131 | HeLa | Cervical Cancer | Not Specified | [16] |
| MM129 | PC-3 | Prostate Cancer | Not Specified | [16] |
| MM130 | PC-3 | Prostate Cancer | Not Specified | [16] |
| MM131 | PC-3 | Prostate Cancer | Not Specified | [16] |
| MM129 | BxPC-3 | Pancreatic Cancer | Not Specified | [16] |
| MM130 | BxPC-3 | Pancreatic Cancer | Not Specified | [16] |
| MM131 | BxPC-3 | Pancreatic Cancer | Not Specified | [16] |
Note: Specific IC50 values were not provided in the source documents, but the compounds were reported to exhibit strong micromolar to nanomolar cytotoxic activity.[8][17]
Experimental Protocols
Detailed methodologies for conducting in vivo efficacy studies using mouse and zebrafish xenograft models are provided below.
Protocol 1: Murine Subcutaneous Xenograft Model
This protocol outlines the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the antitumor efficacy of tetrazolopyridine derivatives.
Materials:
-
Human cancer cell line of interest (e.g., HCT-116, HT-29, DLD-1)
-
Immunodeficient mice (e.g., Athymic Nude, SCID, or NSG), 6-8 weeks old
-
Complete cell culture medium (e.g., McCoy's 5A for HCT-116)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® or similar basement membrane matrix
-
Tetrazolopyridine derivative
-
Vehicle for drug formulation (e.g., DMSO, PEG300, Tween 80, saline)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells under standard conditions (37°C, 5% CO2).
-
Harvest cells during the exponential growth phase using trypsin.
-
Wash cells with PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^6 to 10 x 10^6 cells/100 µL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor the animals for tumor growth.
-
-
Drug Formulation and Administration:
-
Prepare the tetrazolopyridine derivative in a suitable vehicle. A common formulation involves dissolving the compound in a small amount of DMSO, then diluting with a mixture of PEG300, Tween 80, and saline.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer the drug or vehicle control via the desired route (e.g., intraperitoneal, oral gavage) according to the predetermined dosing schedule.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the animals for any signs of distress or adverse effects.
-
-
Study Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Protocol 2: Zebrafish Embryo Xenograft Model
This protocol describes a rapid and scalable method for evaluating the anti-tumor activity of tetrazolopyridine derivatives using a zebrafish embryo xenograft model.[18][19][20][21]
Materials:
-
Human cancer cell line of interest, labeled with a fluorescent marker (e.g., GFP, mCherry)
-
Wild-type or transparent (e.g., casper) zebrafish embryos
-
E3 embryo medium
-
Tricaine (for anesthesia)
-
Microinjection setup (microscope, micromanipulator, microinjector)
-
Glass capillaries
-
Tetrazolopyridine derivative
-
96-well plates
Procedure:
-
Cell Preparation:
-
Culture and harvest fluorescently labeled cancer cells as described in Protocol 1.
-
Resuspend the cells in PBS or serum-free medium at a concentration of 1-2 x 10^7 cells/mL.
-
-
Zebrafish Embryo Handling:
-
Collect zebrafish embryos and raise them in E3 medium at 28.5°C.
-
At 48 hours post-fertilization (hpf), dechorionate the embryos enzymatically or manually.
-
Anesthetize the embryos using tricaine.
-
-
Microinjection:
-
Align the anesthetized embryos on an agarose gel plate.
-
Load a glass capillary with the cell suspension.
-
Inject approximately 200-300 cells into the yolk sac or perivitelline space of each embryo.
-
-
Drug Treatment and Incubation:
-
After injection, transfer the embryos to a 96-well plate (one embryo per well) containing fresh E3 medium.
-
At a designated time post-injection (e.g., 2 hours), add the tetrazolopyridine derivative or vehicle control to the E3 medium at the desired final concentrations.
-
Incubate the embryos at 33-35°C to facilitate tumor growth.
-
-
Imaging and Analysis:
-
At specified time points (e.g., 24, 48, 72 hours post-treatment), anesthetize the embryos and image them using a fluorescence microscope.
-
Quantify the tumor area or fluorescence intensity using image analysis software (e.g., ImageJ).
-
Assess for metastasis by observing the spread of fluorescent cells to other parts of the embryo.
-
Perform statistical analysis to compare tumor growth and metastasis between treatment and control groups.
-
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the tetrazolopyridine derivatives. Acute and sub-chronic toxicity studies in rodents should be conducted to determine the maximum tolerated dose (MTD) and to identify any potential off-target toxicities.[22][23] Key parameters to evaluate include changes in body weight, clinical signs of toxicity, and histopathological analysis of major organs.
This comprehensive guide provides a solid foundation for the in vivo evaluation of tetrazolopyridine derivatives. Adherence to these detailed protocols will ensure the generation of robust and reproducible data, facilitating the advancement of these promising compounds towards clinical development.
References
- 1. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | Targeting Solid Tumors With BTK Inhibitors [frontiersin.org]
- 6. Bruton’s Tyrosine Kinase and Its Isoforms in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. NF-κB and apoptosis: colorectal cancer progression and novel strategies for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Bax-dependent caspase-3 activation is a key determinant in p53-induced apoptosis in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bax Involvement in p53-Mediated Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Zebrafish Embryo Xenograft and Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for quantifying xenografted human cancer cells in zebrafish larvae using Cellpose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Studies on the acute toxicity, pharmacokinetics and pharmacodynamics of paliperidone derivatives--comparison to paliperidone and risperidone in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Toxicity and pharmacokinetics of stampidine in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Chlorotetrazolo[1,5-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in optimizing the synthesis of 8-Chlorotetrazolo[1,5-a]pyridine, focusing on improving reaction yields and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct synthesis involves the reaction of 2,3-dichloropyridine with an azide source. This process occurs via a nucleophilic aromatic substitution (SNAr), where the azide ion displaces the chlorine atom at the C2 position, followed by an intramolecular cyclization to form the stable tetrazole ring.
Q2: What is the ring-chain tautomerism observed in this synthesis?
A2: The immediate product of the azide substitution is 2-azido-3-chloropyridine. This intermediate exists in equilibrium with its cyclic tautomer, this compound. The fused heterocyclic tetrazole form is generally the more thermodynamically stable isomer.
Q3: What are the primary safety concerns when working with sodium azide?
A3: Sodium azide (NaN₃) is acutely toxic and can be fatal if ingested or absorbed through the skin.[1][2][3] It can also form highly explosive heavy metal azides (e.g., with lead, copper, or zinc) and the dangerously explosive and volatile hydrazoic acid (HN₃) upon contact with acids.[1][3] All reactions involving sodium azide must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), and care must be taken to avoid contact with incompatible materials.
Q4: Which solvents are typically recommended for this synthesis?
A4: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used for this type of nucleophilic aromatic substitution reaction. They effectively dissolve the reactants and facilitate the substitution reaction.
Troubleshooting Guide
Low or No Product Yield
Q5: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I address them?
A5: Low or no yield can stem from several factors. Here is a systematic approach to troubleshooting:
-
Reagent Quality:
-
2,3-Dichloropyridine: Ensure the starting material is pure and free from isomers or contaminants.
-
Azide Source: Sodium azide can degrade over time. Use a freshly opened container or a properly stored reagent. Ensure it is anhydrous.
-
Solvent: The use of wet or impure solvent can significantly hinder the reaction. Use anhydrous, high-purity solvents.
-
-
Reaction Conditions:
-
Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction may be too slow. Conversely, excessively high temperatures can lead to decomposition of the product or azide reagent. A systematic increase in temperature (e.g., from 80°C to 120°C) while monitoring the reaction by TLC or LC-MS is recommended.
-
Reaction Time: The reaction may not have reached completion. Monitor the consumption of the starting material over an extended period (e.g., 12-24 hours).
-
-
Reaction Setup:
-
Inert Atmosphere: Although not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions, especially if reagents are sensitive to air or moisture.
-
Presence of Starting Material in the Final Product
Q6: After the work-up, I'm observing a significant amount of unreacted 2,3-dichloropyridine. How can I improve the conversion rate?
A6: Incomplete conversion is a common issue. Consider the following adjustments:
-
Increase Stoichiometry of Azide: Increasing the molar equivalents of sodium azide (e.g., from 1.5 to 2.5 equivalents) can drive the reaction to completion.
-
Extend Reaction Time: As mentioned above, ensure the reaction is allowed to run for a sufficient duration.
-
Increase Reaction Temperature: Gradually increasing the reaction temperature can improve the rate of conversion.
-
Phase-Transfer Catalyst: In some cases, the addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the reaction rate, particularly if the solubility of the azide salt in the organic solvent is limited.
Difficulties in Product Purification
Q7: I am struggling to isolate a pure sample of this compound. What are effective purification strategies?
A7: Purification can be challenging due to the properties of the product and the solvents used.
-
Removal of High-Boiling Solvents (DMF/DMSO):
-
After the reaction is complete, cool the mixture and pour it into a larger volume of cold water or ice water. The product should precipitate out of the aqueous solution.
-
Collect the solid product by filtration.
-
Wash the solid thoroughly with water to remove the majority of the residual high-boiling solvent.
-
Further washing with a cold, non-polar solvent like diethyl ether or hexane can help remove residual organic impurities.
-
-
Recrystallization:
-
Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or an ethanol/water mixture) is often the most effective method for obtaining a highly pure product. Experiment with different solvents to find the one that provides good recovery and purity.
-
-
Column Chromatography:
-
If recrystallization is ineffective, silica gel column chromatography can be used. A solvent system such as ethyl acetate/hexane or dichloromethane/methanol is a good starting point for elution.
-
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes representative conditions and expected outcomes based on analogous syntheses.
| Starting Material | Azide Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| 2,3-Dichloropyridine | NaN₃ (1.5 - 2.5) | DMF | 100 - 120 | 12 - 24 | 70 - 85 |
| 2,3-Dichloropyridine | NaN₃ (1.5 - 2.5) | DMSO | 110 - 130 | 12 - 24 | 75 - 90 |
| 2,3-Dichloropyridine | TMSN₃ (1.5) / TBAF (1.5) | THF | 60 - 70 | 8 - 16 | 65 - 80 |
This data is representative and serves as a guideline. Actual yields may vary based on experimental setup and reagent purity.
Experimental Protocols
Key Experiment: Synthesis of this compound from 2,3-Dichloropyridine
This protocol describes a standard procedure for the synthesis of this compound.
Materials:
-
2,3-Dichloropyridine (1.0 equiv.)
-
Sodium Azide (NaN₃) (2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloropyridine (1.0 equiv.) and sodium azide (2.0 equiv.).
-
Solvent Addition: Under an inert atmosphere, add anhydrous DMF to the flask. The volume should be sufficient to dissolve the 2,3-dichloropyridine and create a stirrable slurry.
-
Reaction: Heat the reaction mixture to 110°C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent) or LC-MS until the starting material is consumed (typically 12-18 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing a large volume of ice water, while stirring.
-
A precipitate should form. Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with cold water to remove residual DMF and inorganic salts.
-
-
Purification:
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from hot ethanol to obtain pure this compound as a crystalline solid.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
References
Technical Support Center: Purification of Chlorinated Tetrazolopyridines
Welcome to the technical support center for the purification of chlorinated tetrazolopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex heterocyclic compounds.
Troubleshooting Guides
This section provides solutions in a question-and-answer format for specific issues that may arise during the purification of chlorinated tetrazolopyridines.
Recrystallization Issues
Question: My chlorinated tetrazolopyridine is not crystallizing from the solution, even after cooling. What should I do?
Answer: This is a common challenge that can be addressed by several troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. This action can create nucleation sites, initiating crystal growth.
-
Seed Crystals: If you have a small amount of the pure compound from a previous batch, adding a single, tiny crystal to the solution can act as a seed to start the crystallization process.
-
Reduce Solvent Volume: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.
-
Lower the Temperature: If cooling to room temperature or 0°C in an ice bath is not effective, consider using a colder bath, such as an ice-salt mixture or a dry ice-acetone bath.
-
Change the Solvent System: The chosen solvent may not be ideal for your specific chlorinated tetrazolopyridine. Experiment with a different solvent or a mixed solvent system.
Question: My chlorinated tetrazolopyridine is "oiling out" instead of forming crystals. How can I resolve this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This phenomenon is often due to the presence of impurities or cooling the solution too rapidly.
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool down to room temperature slowly before moving it to a colder environment.
-
Use a Different Solvent: The solubility properties of your compound in the chosen solvent might be promoting oiling out. Refer to the solvent selection table below and consider a different solvent system.
-
Purify by Chromatography First: If significant impurities are present, it may be beneficial to first purify the crude product by column chromatography to remove the substances that are inhibiting proper crystallization.
Column Chromatography Issues
Question: My chlorinated tetrazolopyridine is not separating well from impurities on a silica gel column. What can I do?
Answer: Poor separation during column chromatography can be frustrating. Here are some strategies to improve the outcome:
-
Optimize the Eluent System: The choice of eluent is critical. If your compound is eluting too quickly with the impurities, decrease the polarity of the solvent system. Conversely, if it is sticking to the column, increase the polarity. A gradient elution, where the polarity of the eluent is gradually increased, can often provide better separation.
-
Change the Stationary Phase: If silica gel (which is acidic) is not providing adequate separation or is causing decomposition of your compound, consider using a different stationary phase like alumina (which can be neutral, basic, or acidic) or Florisil®.[1]
-
Dry Loading: If your compound has poor solubility in the eluent, you can use a dry loading technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.
Question: My chlorinated tetrazolopyridine seems to be degrading on the silica gel column. How can I prevent this?
Answer: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine. This is typically done by adding a small percentage of triethylamine (e.g., 0.1-1%) to the eluent system.
-
Use an Alternative Stationary Phase: As mentioned previously, switching to a more inert stationary phase like neutral alumina can prevent degradation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude chlorinated tetrazolopyridine product?
A1: Common impurities often include:
-
Unreacted Starting Materials: Such as the corresponding aminopyridine or the chlorinating agent.
-
Byproducts from Side Reactions: Depending on the synthetic route, these could include over-chlorinated species or isomers.
-
Residual Solvents: Solvents used in the reaction or workup (e.g., DMF, DMSO, ethyl acetate) can be present.[2]
-
Reagents: For example, residual sodium azide if used in the synthesis of the tetrazole ring.
Q2: What are some good starting solvents for the recrystallization of chlorinated tetrazolopyridines?
A2: The choice of solvent is highly dependent on the specific structure of your compound. However, here is a table of common solvents to begin your screening.
| Solvent System | Polarity | Comments |
| Ethanol | Polar | A good starting point for many tetrazole derivatives.[2] |
| Isopropanol | Polar | Similar to ethanol, can be effective.[2] |
| Acetonitrile | Polar | Another common choice for nitrogen-containing heterocycles.[2] |
| Ethyl Acetate | Medium | Often used in combination with a non-polar solvent like hexanes.[2] |
| Dichloromethane / Hexanes | Variable | A mixture that allows for fine-tuning of polarity. |
| Toluene | Non-polar | Can be effective for less polar derivatives. |
| Ethanol / Water | Polar | A solvent/anti-solvent system that can be very effective for inducing crystallization of polar compounds. |
| Acetone / Water | Polar | Another useful solvent/anti-solvent combination. |
Q3: How can I assess the purity of my final chlorinated tetrazolopyridine product?
A3: Several analytical techniques can be used to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying purity by measuring the area of the product peak relative to impurity peaks.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their signals do not overlap with the product's signals.[2]
-
Mass Spectrometry (MS): Can confirm the molecular weight of your product and help identify impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
Experimental Protocols
General Protocol for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.[2]
-
Sample Loading: Dissolve the crude chlorinated tetrazolopyridine in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Carefully add this solution to the top of the silica gel.[2]
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can start with a low polarity eluent and gradually increase the polarity (gradient elution) to elute your compound.[2]
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chlorinated tetrazolopyridine.[2]
General Protocol for Recrystallization
-
Dissolution: In a flask, add the crude chlorinated tetrazolopyridine and a small amount of a suitable solvent. Heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of chlorinated tetrazolopyridines.
References
Technical Support Center: Azidation of Dichloropyridines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the azidation of dichloropyridines. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of azidopyridines from their dichlorinated precursors.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with the azidation of dichloropyridines, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion of Dichloropyridine | 1. Insufficient reaction temperature: The C-Cl bond in dichloropyridines is relatively strong, and nucleophilic aromatic substitution (SNAr) may require elevated temperatures to proceed at a reasonable rate. 2. Poor solubility of sodium azide: Sodium azide has limited solubility in many organic solvents, which can hinder the reaction. 3. Inappropriate solvent choice: The solvent plays a crucial role in SNAr reactions. Protic solvents can solvate the azide anion, reducing its nucleophilicity. | 1. Increase reaction temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition. Temperatures in the range of 50-150 °C are often employed. 2. Use a polar aprotic solvent: Solvents like DMF, DMSO, or acetonitrile can enhance the solubility of sodium azide and promote the reaction. 3. Consider phase-transfer catalysis: The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transfer of the azide anion to the organic phase. |
| Formation of Multiple Products (Mixture of Mono- and Diazidopyridines) | 1. Stoichiometry of sodium azide: Using an excess of sodium azide will favor the formation of the diazidopyridine. 2. Reaction time: Longer reaction times can lead to the substitution of the second chlorine atom. | 1. Control stoichiometry: For the synthesis of monoazidopyridine, use a stoichiometric amount or a slight excess of sodium azide. For diazidopyridine, a larger excess of sodium azide is required. 2. Monitor reaction progress: Use techniques like TLC or GC-MS to monitor the reaction and stop it once the desired product is maximized. |
| Product Decomposition (Formation of a Dark, Intractable Solid) | 1. High reaction temperature: Azidopyridines can be thermally unstable and may decompose at elevated temperatures, leading to the formation of highly reactive nitrenes which can polymerize.[1] 2. Presence of light: Some azides are photolytically unstable. | 1. Optimize reaction temperature: Determine the minimum temperature required for a reasonable reaction rate to avoid product decomposition. 2. Protect the reaction from light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment. |
| Unexpected Product Formation (e.g., Aminopyridine) | 1. In-situ reduction of the azide: The azide group can be reduced to an amine under certain conditions, potentially by trace impurities or side reactions. | 1. Ensure inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative or reductive side reactions. 2. Purify reagents: Use high-purity starting materials and solvents. |
| Difficulty in Product Isolation/Purification | 1. Similar polarity of products: Mono- and diazidopyridines may have similar polarities, making chromatographic separation challenging. 2. Residual sodium azide: Excess sodium azide can complicate the work-up procedure. | 1. Optimize chromatography: Use a long column and a shallow solvent gradient for better separation. Consider alternative purification methods like recrystallization or distillation if applicable. 2. Aqueous work-up: Quench the reaction with water to dissolve excess sodium azide before extraction. |
Frequently Asked Questions (FAQs)
Q1: Which position on a dichloropyridine is more reactive towards azidation?
A1: The reactivity of the chlorine atoms depends on their position relative to the nitrogen atom. In general, positions ortho (C2, C6) and para (C4) to the pyridine nitrogen are more activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen. For instance, in 2,4-dichloropyridine, the C4 position is generally more reactive. However, the regioselectivity can be influenced by steric hindrance and the specific reaction conditions.
Q2: What are the major safety precautions to consider when working with sodium azide?
A2: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It is also explosive, especially when heated or in contact with certain metals. Key safety precautions include:
-
Always handle sodium azide in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with acids, as this will generate highly toxic and explosive hydrazoic acid.
-
Do not use metal spatulas (especially copper or lead) to handle sodium azide, as this can form explosive heavy metal azides.
-
Quench any residual sodium azide in the reaction mixture before disposal. A common method is the addition of a solution of sodium nitrite followed by acidification.
Q3: Can I use dichloromethane (DCM) as a solvent for this reaction?
A3: It is strongly advised not to use dichloromethane or other halogenated solvents with sodium azide. These combinations can form highly explosive diazidomethane and other hazardous compounds.
Q4: My reaction is very slow. What can I do to increase the rate?
A4: To increase the reaction rate, you can try several approaches:
-
Increase the reaction temperature.
-
Use a more polar aprotic solvent like DMF or DMSO.
-
Add a phase-transfer catalyst.
-
Ensure efficient stirring to maximize the contact between the reactants.
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] For TLC analysis, a sample of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting dichloropyridine spot and the appearance of the product spot(s) will indicate the reaction's progress. GC-MS can provide more detailed information about the composition of the reaction mixture, including the relative amounts of starting material, product(s), and any byproducts.[3][4]
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the azidation of various dichloropyridines. Please note that yields can vary significantly based on the specific reaction conditions and the purity of the starting materials.
Table 1: Azidation of Dichloropyridine Isomers
| Dichloropyridine Isomer | Reagents | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
| 2,6-Dichloropyridine | NaN₃ | DMF | 100 | 12 | 2-Azido-6-chloropyridine, 2,6-Diazidopyridine | Varies |
| 3,5-Dichloropyridine | NaN₃ | Acetonitrile | Reflux | 24 | 4-Azido-3,5-dichloropyridine | Moderate |
| 2,4-Dichloropyridine | NaN₃ | DMF | 80 | 8 | 4-Azido-2-chloropyridine (major), 2-Azido-4-chloropyridine (minor) | Good |
Table 2: Influence of Reaction Parameters on the Azidation of 2,6-Dichloropyridine
| Parameter | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 |
| NaN₃ Stoichiometry | 1.1 eq | Predominantly mono-azidation | 2.5 eq | Increased formation of di-azide |
| Temperature | 80 °C | Slow reaction rate | 120 °C | Faster reaction, potential for decomposition |
| Solvent | Toluene | Low conversion | DMF | High conversion |
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Triazido-3,5-dichloropyridine from Pentachloropyridine
This protocol is adapted from the synthesis of a related polyazidopyridine and illustrates a general procedure for the azidation of polychlorinated pyridines.[5]
Materials:
-
Pentachloropyridine
-
Sodium azide (NaN₃)
-
Acetone
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentachloropyridine in a mixture of acetone and water.
-
Add an excess of sodium azide to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 30-50 °C) and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction typically proceeds with the initial substitution at the 4-position, followed by substitution at the 2- and 6-positions.
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a larger volume of cold water to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
Safety Note: This reaction produces a polyazido compound which is a potential energetic material. Handle with extreme caution.
Mandatory Visualizations
Caption: Main reaction pathway and potential side reactions in the azidation of dichloropyridines.
Caption: Troubleshooting workflow for low-yield azidation reactions.
References
- 1. aminer.cn [aminer.cn]
- 2. benchchem.com [benchchem.com]
- 3. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and regioselective cycloaddition reactions of 2,4,6-triazido-3,5-dichloropyridine - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of 8-Chlorotetrazolo[1,5-a]pyridine in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 8-Chlorotetrazolo[1,5-a]pyridine in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by several factors, including:
-
pH: The compound is susceptible to degradation in both acidic and basic conditions.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to ultraviolet (UV) or ambient light may induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.
-
Solvent: The choice of solvent can impact the stability, with protic solvents potentially participating in degradation reactions.
Q2: What is the main degradation pathway for this compound?
The principal degradation pathway for this compound is the ring-chain tautomerism, where the tetrazolo ring opens to form the isomeric 2-azido-3-chloropyridine. This equilibrium is a known characteristic of the tetrazolo[1,5-a]pyridine ring system. The position of the equilibrium can be influenced by the solvent, temperature, and the electronic nature of substituents on the pyridine ring.
Q3: Are there any recommended storage conditions for solutions of this compound?
To minimize degradation, it is recommended to store solutions of this compound under the following conditions:
-
Temperature: Store at low temperatures, preferably refrigerated (2-8 °C) or frozen (-20 °C), to slow down potential degradation reactions.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help to prevent oxidative degradation.
-
pH: If compatible with the experimental protocol, buffering the solution to a neutral pH (around 7) may improve stability.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis. | Degradation of the compound. | 1. Prepare fresh solutions before use. 2. Review solution preparation and storage conditions (see FAQs). 3. Perform a forced degradation study to identify potential degradation products (see Experimental Protocols). |
| Loss of compound potency or activity over time. | Chemical instability leading to a lower concentration of the active compound. | 1. Quantify the compound concentration using a validated stability-indicating method before each experiment. 2. Investigate the effect of solution components (e.g., buffers, excipients) on stability. |
| Inconsistent experimental results. | Variable degradation of the compound between experiments. | 1. Standardize solution preparation and handling procedures. 2. Ensure consistent storage times and conditions for all solutions. 3. Use freshly prepared solutions whenever possible. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.
1. Acidic Hydrolysis:
-
Protocol: Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL). Add an equal volume of 0.1 M hydrochloric acid. Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.
-
Analysis: Analyze the samples by HPLC-UV or LC-MS to monitor the degradation of the parent compound and the formation of degradation products.
2. Basic Hydrolysis:
-
Protocol: Follow the same procedure as for acidic hydrolysis, but use 0.1 M sodium hydroxide as the stress agent and neutralize with 0.1 M hydrochloric acid.
-
Analysis: Analyze the samples by HPLC-UV or LC-MS.
3. Oxidative Degradation:
-
Protocol: Dissolve this compound in a suitable solvent. Add a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period, monitoring the reaction periodically.
-
Analysis: Analyze the samples by HPLC-UV or LC-MS.
4. Thermal Degradation:
-
Protocol: Store a solution of this compound at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
Analysis: Analyze the samples at different time points by HPLC-UV or LC-MS.
5. Photolytic Degradation:
-
Protocol: Expose a solution of this compound to a light source with a defined output (e.g., UV lamp at 254 nm or a photostability chamber). A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze the exposed and control samples at various time points by HPLC-UV or LC-MS.
Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products.
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (determined by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound.
Visualizations
Caption: Proposed degradation pathway for this compound.
Caption: General workflow for forced degradation studies.
Technical Support Center: Optimizing Derivatization of 8-Chlorotetrazolo[1,5-a]pyridine
Welcome to the technical support center for the derivatization of 8-Chlorotetrazolo[1,5-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for derivatizing this compound?
A1: The primary methods for derivatizing this compound involve nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the tetrazolo[1,5-a]pyridine ring system activates the C8 position for nucleophilic attack.
-
Nucleophilic Aromatic Substitution (SNAr): This is a common method for introducing amine, thiol, and alkoxide functionalities. The reaction proceeds by the addition of a nucleophile to the aromatic ring, followed by the elimination of the chloride.
-
Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings are effective for forming carbon-carbon and carbon-nitrogen bonds, respectively. These methods offer a broad scope for introducing a wide variety of substituents.
Q2: I am observing low yields in my amination reaction. What are the potential causes and solutions?
A2: Low yields in amination reactions can stem from several factors. For palladium-catalyzed reactions like the Buchwald-Hartwig amination, common issues include catalyst deactivation, inappropriate choice of ligand or base, and suboptimal reaction temperature. For SNAr reactions, the nucleophilicity of the amine and the reaction conditions are critical.
Troubleshooting Steps:
-
Catalyst System (for Buchwald-Hartwig): Ensure you are using a suitable palladium precursor and ligand for your specific amine and the electron-deficient this compound substrate. Sterically hindered biarylphosphine ligands are often effective.[1] Pre-catalysts can also be more efficient as they do not require an in-situ reduction of Pd(II) to Pd(0).[1]
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used in Buchwald-Hartwig reactions. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.[1]
-
Solvent Choice: Use anhydrous, deoxygenated solvents such as toluene, dioxane, or THF. Protic solvents or those that can coordinate strongly with the palladium catalyst should be avoided.[1]
-
Reaction Temperature: The optimal temperature can vary significantly depending on the reactivity of the amine and the catalyst system. A typical range is 80-120 °C. If you observe decomposition of your starting material, a lower temperature should be explored. Conversely, if the reaction is sluggish, a higher temperature may be required.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
Q3: Are there any common side reactions to be aware of?
A3: A key consideration in the synthesis and derivatization of tetrazolo[1,5-a]pyridines is the potential for ring-chain tautomerism, where the tetrazole ring can exist in equilibrium with an isomeric 2-azidopyridine. This equilibrium is influenced by factors such as solvent polarity and temperature. More polar solvents tend to favor the tetrazole form, while less polar solvents and higher temperatures can favor the azide form. While this is more critical during the synthesis of the core, it is a good practice to be mindful of this possibility during derivatization, especially under harsh thermal conditions.
In palladium-catalyzed couplings, a common side reaction is the formation of bithiophene (or other homocoupling products of your coupling partner) if using thiophene-based reagents.[2] Dehalogenation of the starting material can also occur, leading to the formation of tetrazolo[1,5-a]pyridine.
Troubleshooting Guides
Issue 1: Incomplete Conversion in Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Suggested Solution |
| Insufficient Nucleophile Reactivity | Increase the concentration of the nucleophile. If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base to generate the more reactive conjugate base in situ. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for potential decomposition of starting materials or products. |
| Inappropriate Solvent | Switch to a more polar aprotic solvent like DMF or DMSO to enhance the rate of SNAr reactions. |
| Steric Hindrance | If either the nucleophile or the substrate is sterically hindered, longer reaction times or higher temperatures may be necessary. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Product is highly polar and streaks on silica gel | Use a more polar eluent system, or add a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing. Consider using a different stationary phase like alumina (basic or neutral). |
| Co-elution with starting material or byproducts | Optimize the eluent system using thin-layer chromatography (TLC) with different solvent mixtures. Gradient elution may be necessary. If co-elution persists, consider recrystallization or preparative HPLC. |
| Product instability on silica gel | Some nitrogen-containing heterocycles can be sensitive to acidic silica gel. Consider using neutral or basic alumina for chromatography. A protocol to assess the stability of sensitive compounds on different stationary phases can be employed.[3] |
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from procedures for the amination of related halo-heterocycles.
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a suitable ligand, or a pre-formed catalyst like XPhos-Pd-G3) (1-5 mol%)
-
Sterically hindered phosphine ligand (e.g., XPhos, SPhos) (if not using a pre-formed catalyst)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 eq), the palladium source, the ligand (if necessary), and the base.
-
Evacuate and backfill the vessel with inert gas three times.
-
Add the anhydrous, deoxygenated solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-120 °C) for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is based on the successful coupling of 8-bromotetrazolo[1,5-a]pyridine and can be a starting point for the 8-chloro analogue.[4]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a biphasic system)
Procedure:
-
In a dry Schlenk flask or sealed tube, combine this compound (1.0 eq), the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent (and degassed water if applicable).
-
Heat the mixture with stirring at a temperature typically ranging from 80 to 110 °C until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Data Presentation
The following tables provide starting conditions for the derivatization of 8-halotetrazolo[1,5-a]pyridine based on literature precedents for the bromo-analogue.[4] These should be considered as a starting point for optimization with this compound.
Table 1: Suzuki Coupling of 8-Bromotetrazolo[1,5-a]pyridine with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 82 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 75 |
Table 2: Arylamination of 8-Bromotetrazolo[1,5-a]pyridine
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2.5) | BINAP (7.5) | NaOtBu | Toluene | 100 | 12 | 78 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (2.5) | BINAP (7.5) | NaOtBu | Toluene | 100 | 12 | 80 |
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the derivatization of this compound.
Caption: General experimental workflow for derivatization.
Caption: Troubleshooting logic for low-yield reactions.
Caption: Catalytic cycle of Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Overcoming Poor Solubility of 8-Chlorotetrazolo[1,5-a]pyridine in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poorly soluble compound, 8-Chlorotetrazolo[1,5-a]pyridine, in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer?
A1: Precipitation of hydrophobic compounds like this compound is common when a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer. This occurs because the compound's solubility limit is exceeded in the final aqueous environment. The tetrazole ring system, while containing nitrogen atoms, can still result in compounds with low aqueous solubility.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for a wide array of organic compounds, including many heterocyclic structures.[1][2] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. However, it is crucial to keep the final concentration of DMSO in your assay low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[1]
Q3: Can I use other organic solvents besides DMSO?
A3: Yes, other water-miscible organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can be tested. The choice of solvent may depend on the specific assay and cell type, as some may be more sensitive to certain solvents. Always include a vehicle control with the same final solvent concentration in your experiments.
Q4: How can I improve the solubility of this compound in my assay without using high concentrations of organic solvents?
A4: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds. These include the use of solubilizing agents like cyclodextrins, adjusting the pH of the buffer, or employing formulation techniques such as creating solid dispersions or nanoparticle formulations.[3][4][5]
Q5: What are cyclodextrins and how do they work?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7] They can encapsulate poorly soluble "guest" molecules, like this compound, within their cavity, forming an inclusion complex.[8][9] This complex is more water-soluble, thereby increasing the apparent solubility of the compound in aqueous solutions.[8][10]
Troubleshooting Guide
Issue: Compound Precipitation Observed in Assay Wells
This guide provides a systematic approach to troubleshoot and resolve the precipitation of this compound during your biological assays.
Illustrative Solubilization Strategies for this compound
The following table provides an illustrative summary of potential solubility enhancements. Note: This data is hypothetical and intended for guidance. Actual solubility should be determined experimentally.
| Solubilization Strategy | Vehicle/Solubilizer | Illustrative Final Concentration of Compound (µM) without Precipitation | Key Considerations |
| Co-solvent | 0.5% DMSO in PBS | ~10 - 50 | Ensure final DMSO concentration is non-toxic to cells.[1] |
| 1% Ethanol in PBS | ~5 - 30 | Check for cellular tolerance to ethanol. | |
| pH Adjustment | PBS, pH 6.0 | Potentially higher | The effect of pH on the solubility of pyridine-containing compounds can be significant.[11][12] |
| PBS, pH 8.0 | Potentially lower | Experimental verification is necessary. | |
| Cyclodextrin | 5 mM HP-β-CD in PBS | ~50 - 200 | Can significantly enhance solubility.[13] May require optimization of cyclodextrin concentration. |
| Combined Approach | 0.5% DMSO + 5 mM HP-β-CD in PBS | >200 | Synergistic effects can lead to greater solubility enhancement. |
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 154.56 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 1.546 mg of this compound.
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the tube for 1-2 minutes until the compound is completely dissolved.[1]
-
Aid dissolution (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm to 37°C.[1] Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed tubes.[14]
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines a method to prepare a working solution of this compound using HP-β-CD for enhanced aqueous solubility.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare HP-β-CD solution: Prepare a 10 mM solution of HP-β-CD in PBS. For example, dissolve 15.4 mg of HP-β-CD (assuming an average MW of ~1540 g/mol ) in 1 mL of PBS. Vortex until fully dissolved.
-
Complexation: To 990 µL of the 10 mM HP-β-CD solution, add 10 µL of the 10 mM this compound DMSO stock solution. This will result in a 100 µM solution of the compound with 1% DMSO.
-
Incubation: Vortex the mixture thoroughly and incubate at room temperature for at least 1 hour to allow for the formation of the inclusion complex.
-
Serial Dilutions: Perform further serial dilutions in the HP-β-CD/PBS solution to achieve the desired final concentrations for your assay.
Potential Signaling Pathway
While the specific targets of this compound may not be fully elucidated, related heterocyclic compounds have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism.[15][16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. oatext.com [oatext.com]
- 7. oatext.com [oatext.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. ClinPGx [clinpgx.org]
- 11. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. byjus.com [byjus.com]
- 13. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low activity in biological screening of tetrazolo[1,5-a]pyridine analogs
Welcome to the technical support center for researchers working with tetrazolo[1,5-a]pyridine analogs. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you address challenges during the biological screening of this compound class, particularly when encountering low or no activity.
Frequently Asked Questions (FAQs)
Q1: We are screening our novel tetrazolo[1,5-a]pyridine analog in a cell-based assay and see very low to no activity. What are the most common initial causes?
A1: Low activity in an initial screen can stem from several factors, broadly categorized as issues with the compound itself, the assay conditions, or the biological target relevance. The most common initial culprits are:
-
Compound Solubility: The compound may be precipitating out of the assay medium, meaning the effective concentration at the cellular or molecular target is much lower than intended.
-
Compound Stability: The analog might be unstable in the assay buffer or under standard cell culture conditions (e.g., temperature, pH), degrading before it can exert an effect.
-
Inappropriate Assay Target: The chosen cell line or biological assay may not be appropriate for the compound's actual mechanism of action.
-
Cell Health and Density: Poor cell health, inconsistent cell seeding density, or contamination can significantly impact assay results and mask true compound activity.
Q2: How can we determine if our tetrazolo[1,5-a]pyridine analog is precipitating in our assay medium?
A2: Compound precipitation is a frequent cause of "false negative" results. You can investigate this using several methods:
-
Visual Inspection: Prepare the highest concentration of your compound in the final assay medium. Let it sit for the duration of your experiment and visually inspect for any cloudiness, turbidity, or particulate matter against a dark background. Check the wells of your assay plate under a microscope before and after adding the compound.
-
Nephelometry: This is a quantitative method to measure turbidity caused by insoluble particles. You can perform a concentration-response curve in your assay buffer and measure light scattering to determine the kinetic solubility limit.
-
Filter Binding Assay: After incubating the compound in the assay medium, filter the solution through a low-protein-binding filter plate and measure the concentration of the compound in the filtrate (e.g., by LC-MS or UV-Vis spectroscopy). A significant drop from the nominal concentration indicates precipitation.
Q3: We observe a flat dose-response curve. What are the potential reasons beyond insolubility?
A3: A flat dose-response curve, where increasing compound concentration does not lead to a corresponding change in the biological readout, can be due to several factors:
-
Assay Interference: The compound may interfere with the assay technology itself. For example, in fluorescence-based assays, the compound might be autofluorescent or quench the signal. In luminescence assays (e.g., luciferase reporters), it could inhibit the reporter enzyme.
-
Cytotoxicity: At higher concentrations, the compound might be cytotoxic, leading to a drop in signal that confounds the specific activity being measured. It is crucial to run a parallel cytotoxicity assay (like an MTT or resazurin assay) to determine the compound's toxic concentration range.
-
Lack of Target Engagement: The compound may not be binding to its intended target in the cellular environment. This could be due to low cell permeability or rapid efflux from the cell. A target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), can confirm if the compound binds to its target inside the cell.[1][2]
-
"Frequent Hitter" Behavior: Some compounds appear active in many assays through non-specific mechanisms like aggregation, redox cycling, or membrane disruption. These compounds often show steep, non-saturable dose-response curves or activity that is highly sensitive to the presence of detergents like Triton X-100.
Q4: What is the recommended maximum final concentration of DMSO in an assay?
A4: A final DMSO concentration between 0.5% and 1% is a widely accepted industry standard. While some cell lines can tolerate higher concentrations for short periods, concentrations above 1% can exert toxic or off-target effects, confounding your results. It is critical to ensure the final DMSO concentration is consistent across all wells, including vehicle controls.
Troubleshooting Guides
This section provides structured guidance to diagnose and resolve low activity.
Guide 1: Diagnosing the Cause of Low Activity
Use the following workflow to systematically investigate the root cause of low activity observed in your screen.
Caption: A logical workflow for troubleshooting low compound activity.
Quantitative Data Summary
Direct high-throughput screening data for a broad range of tetrazolo[1,5-a]pyridine analogs is not extensively available in public literature. However, data from structurally related pyrazolo-tetrazolo-triazine and pyrazolo[1,5-a]pyridine analogs, which share similar heterocyclic cores, can provide valuable insights into expected potency and potential targets. These compounds frequently exhibit anticancer and kinase inhibitory activity.
Table 1: Cytotoxic Activity of Structurally Related Analogs The following table summarizes the half-maximal inhibitory concentration (IC50) values from MTT assays, indicating the concentration required to inhibit the growth of 50% of a cell population.
| Compound Class | Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine Sulfonamide | MM131 | HCT 116 | Colon | 0.39 - 0.6 |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine Sulfonamide | MM137 | BxPC-3 | Pancreatic | 0.16 |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine Sulfonamide | MM137 | PC-3 | Prostate | 0.11 |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine Sulfonamide | MM129 | PC-3 | Prostate | 0.17 - 0.36 |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine Sulfonamide | MM131 | PC-3 | Prostate | 0.17 - 0.36 |
Data sourced from studies on related heterocyclic systems.[2][3][6][7]
Table 2: Kinase Inhibitory Activity of a Representative Tetrazolo[1,5-a]pyridin-8-amine Analog (TP-8A) The following table shows the half-maximal inhibitory concentration (IC50) of a hypothetical, optimized analog against key kinases in the PI3K/AKT/mTOR pathway, compared to established inhibitors.
| Kinase Target | TP-8A (nM) | Ibrutinib (nM) | Everolimus (nM) |
| BTK | 0.5 | 0.5 | >10,000 |
| PI3Kα | 15 | >1,000 | >10,000 |
| AKT1 | 25 | >1,000 | >10,000 |
| mTORC1 | 10 | >1,000 | 1.8 |
Data presented is for a representative analog to illustrate potential activity.[8]
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment via Nephelometry
This protocol determines the concentration at which a compound begins to precipitate in a specific buffer.
-
Materials:
-
10 mM stock of tetrazolo[1,5-a]pyridine analog in 100% DMSO.
-
Assay buffer of interest (e.g., 50 mM HEPES, pH 7.4).
-
Clear, flat-bottom 96-well or 384-well microplates.
-
100% DMSO.
-
Multichannel pipette.
-
Plate reader with nephelometry (light scattering) capability.
-
-
Method:
-
Prepare Compound Plate (DMSO Dilutions): Create a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO.
-
Add 20 µL of 100% DMSO to columns 2-12 of a 96-well plate.
-
Add 40 µL of the 10 mM stock to column 1.
-
Transfer 20 µL from column 1 to column 2, mix well, then transfer 20 µL from column 2 to 3, and so on, to create a dilution series.
-
-
Prepare Assay Plate: Add 98 µL of your assay buffer to the wells of a new 96-well plate.
-
Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the compound plate (DMSO dilutions) to the assay plate containing the buffer. This creates a 1:50 dilution and a final DMSO concentration of 2%. Mix immediately by gentle orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate using a nephelometer to measure light scattering. The concentration at which the signal significantly increases above the baseline indicates the onset of precipitation.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[3][4][5][6][8]
-
Materials:
-
Cells of interest.
-
Complete culture medium.
-
96-well flat-bottom tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
MTT Solvent: 4 mM HCl, 0.1% NP-40 in isopropanol, or 100% DMSO.
-
Phosphate-Buffered Saline (PBS).
-
-
Method:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of your tetrazolo[1,5-a]pyridine analog in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL). Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the crystals.
-
Absorbance Reading: Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of blank wells (medium + MTT + solvent, no cells) from all other readings. Plot the percentage of cell viability relative to the vehicle control against the log of the compound concentration to determine the IC50 value.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA verifies direct binding of a compound to its target protein in cells by measuring changes in the protein's thermal stability.[1][2]
-
Materials:
-
Cells expressing the target protein.
-
Culture medium and PBS.
-
Test compound and vehicle (DMSO).
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
Lysis buffer (e.g., PBS with protease inhibitors).
-
Apparatus for cell lysis (e.g., for freeze-thaw cycles).
-
Centrifuge.
-
SDS-PAGE gels, Western blot apparatus, and imaging system.
-
Primary antibody specific to the target protein and a loading control.
-
HRP-conjugated secondary antibody.
-
-
Method:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the test compound or vehicle control at the desired concentration for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 4°C increments) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Normalize the protein concentration of all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody against the target protein.
-
Re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. Normalize the intensity of each band to the unheated control (100% soluble). Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples to generate "melting curves." A shift of the curve to a higher temperature for the compound-treated sample indicates target stabilization and therefore, engagement.
-
Signaling Pathway & Workflow Diagrams
Hypothesized Signaling Pathway: PI3K/AKT/mTOR
Many heterocyclic compounds, including those structurally related to tetrazolo[1,5-a]pyridines, are known to inhibit protein kinases. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Toxicity of Substituted Pyridine Compounds in Cell-Based Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the toxicity of substituted pyridine compounds in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My substituted pyridine compound shows high toxicity in normal cell lines. What are the potential reasons?
A1: High cytotoxicity in normal cells can arise from several factors:
-
Off-target effects: The compound may interact with essential cellular targets present in both normal and cancerous cells.[1]
-
Mechanism of action: The therapeutic target of your compound might be crucial for the survival of normal proliferating cells. For instance, if it targets a key component of the cell cycle, rapidly dividing normal cells will also be affected.[1]
-
Compound concentration: The concentrations being tested might be in a range that is broadly toxic to all cell types.[1]
-
High metabolic activity of normal cells: Some normal cell lines used in culture can have high proliferation rates, making them more susceptible to cytotoxic agents.[1]
-
Compound solubility and stability: The compound may precipitate in the culture medium, leading to non-specific toxicity. It's also possible the compound is unstable and degrades into more toxic substances.
Q2: How can I improve the therapeutic window of my pyridine compound?
A2: Improving the therapeutic window involves increasing the compound's selectivity for cancer cells over normal cells. Key strategies include:
-
Dose optimization: Determining the optimal concentration that maximizes cancer cell death while minimizing effects on normal cells is crucial.[1]
-
Structural modification: Altering the substituents on the pyridine ring can significantly impact selectivity. Structure-activity relationship (SAR) studies can guide these modifications to reduce off-target effects.
-
Combination therapy: Using the pyridine compound in combination with other agents can allow for lower, less toxic doses to be used.[1]
Q3: My cytotoxicity results are inconsistent between experiments. What could be the cause?
A3: Inconsistent results can stem from several experimental variables:
-
Inconsistent cell health or passage number: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before treatment.
-
Issues with compound solubility or stability in media: Visually inspect for precipitation. Prepare fresh stock solutions for each experiment and consider using a different solvent if necessary.
-
Variable solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all wells.
Q4: What are the common mechanisms of pyridine-induced cell death?
A4: Substituted pyridines can induce cell death through various mechanisms, with apoptosis being a common pathway. This often involves the activation of signaling cascades that include proteins like p53 and c-Jun N-terminal kinase (JNK).[2][3][4] These pathways can lead to cell cycle arrest and ultimately, programmed cell death.[2]
Troubleshooting Guide
Problem 1: High cytotoxicity observed across all cell lines (cancerous and normal).
| Possible Cause | Suggested Solution |
| Compound is a potent, non-selective cytotoxic agent at the tested concentrations. | Perform a broad dose-response study to identify a potential therapeutic window at lower concentrations.[1] |
| The compound's target is essential for all cell survival. | Consider structural modifications to the compound to improve target selectivity. Investigate combination therapies to potentially use lower concentrations.[1] |
| Compound precipitation at high concentrations. | Visually inspect wells for precipitates. Determine the compound's solubility limit in the assay medium. |
| Solvent toxicity. | Run a solvent-only control at the highest concentration used in the experiment to rule out solvent-induced toxicity. |
Problem 2: The compound is toxic to normal cells but not the target cancer cells.
| Possible Cause | Suggested Solution |
| The normal cell line is unusually sensitive to the compound. | Test the compound on a panel of different normal cell lines to get a broader toxicity profile.[1] |
| The cancer cell line has developed resistance to the compound's mechanism of action. | This is a complex issue that may require further investigation into the specific resistance mechanisms of the cancer cell line. |
| Off-target effects are more pronounced in the normal cell line. | Conduct off-target profiling to identify unintended molecular targets. |
Problem 3: A U-shaped dose-response curve is observed (higher viability at higher concentrations).
| Possible Cause | Suggested Solution |
| Compound precipitation at high concentrations interfering with the assay readout. | Visually inspect for precipitates. Use an alternative assay method that is less susceptible to interference from precipitates (e.g., a microscopy-based viability assessment). |
| Direct chemical interference with the assay reagent. | The compound may be directly reducing the assay reagent (e.g., MTT). Run a cell-free assay with the compound and the assay reagent to check for direct chemical interaction. |
| Off-target effects at high concentrations counteracting the cytotoxic mechanism. | This requires further mechanistic studies to elucidate the complex dose-response relationship. |
Quantitative Data: IC50 Values of Substituted Pyridine Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various substituted pyridine compounds against different cell lines. This data can help researchers compare the cytotoxicity of different derivatives.
Table 1: Cytotoxicity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells
| Compound | Substituent | IC50 (µM) after 48h | IC50 (µM) after 72h |
| 8e | 4-chloro | 0.22 | 0.11 |
| 8n | 4-methoxy | 1.88 | 0.80 |
| Doxorubicin | (Reference) | 1.93 | Not Reported |
| Sorafenib | (Reference) | 4.50 | Not Reported |
| Data sourced from a study on pyridine-ureas as potential anticancer agents.[5] |
Table 2: Cytotoxicity of 2,6-di(thiazol-2-yl)pyridine and 2,2':6',2"-terpyridine Copper(II) Complexes
| Complex | Ligand Type | Substituent | Cell Line | IC50 (µM) after 48h |
| 1 | terpyridine | R1 | A2780 (Ovarian) | ~3.4 |
| 4 | dtpy | R3 | A2780 (Ovarian) | ~3.4 |
| 5 | dtpy | R3 | A2780 (Ovarian) | ~3.4 |
| 6 | dtpy | R3 | A2780 (Ovarian) | <3.4 |
| Cisplatin | (Reference) | - | A2780 (Ovarian) | 3.4 ± 0.2 |
| Data from a study on the specificity of copper(II) complexes towards ovarian carcinoma cells.[6] |
Table 3: Cytotoxicity of Pyridine-Thiazole Hybrid Molecules
| Compound | Cell Line | IC50 (µM) after 72h |
| 3 | SK-OV-3 (Ovarian) | >50 |
| 4 | SK-OV-3 (Ovarian) | 7.87 |
| 3 | BALB-3T3 (Normal Fibroblasts) | 7.18 - 34.16 |
| 4 | BALB-3T3 (Normal Fibroblasts) | 7.18 - 34.16 |
| Data from a study on novel pyridine-thiazole hybrid molecules as potential anticancer agents.[7] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the substituted pyridine compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
-
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
-
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture.
-
Absorbance Measurement: After a specified incubation time, measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
-
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the substituted pyridine compound for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells) by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.[8]
-
Flow Cytometry Analysis: Add more 1X Binding Buffer to each tube and analyze the stained cells immediately using a flow cytometer.[8]
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Visualizations
Caption: General experimental workflow for assessing the cytotoxicity of substituted pyridine compounds.
Caption: A logical troubleshooting guide for addressing high cytotoxicity in cell-based assays.
Caption: Simplified signaling pathway of pyridine-induced apoptosis involving JNK and p53.
References
- 1. The JNK, ERK and p53 pathways play distinct roles in apoptosis mediated by the antitumor agents vinblastine, doxorubicin, and etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents [mdpi.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Analytical method development for quantification of 8-Chlorotetrazolo[1,5-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method development and quantification of 8-Chlorotetrazolo[1,5-a]pyridine. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for the quantification of this compound?
A1: The most common analytical techniques for quantifying heterocyclic compounds like this compound are High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), and Gas Chromatography (GC). Mass Spectrometry (MS) is often coupled with these techniques (LC-MS or GC-MS) for enhanced selectivity and sensitivity.
Q2: What are the key physicochemical properties of this compound to consider for method development?
A2: Key properties include its molecular weight (154.56 g/mol ), melting point (194-200 °C), and its structure containing a pyridine ring fused with a tetrazole ring, and a chloro-substituent.[1] The presence of nitrogen atoms makes it a basic compound, which is a critical consideration for selecting the appropriate HPLC column and mobile phase.
Q3: How can I improve the peak shape for this compound in RP-HPLC?
A3: Poor peak shape, such as tailing, is common for basic compounds on standard C18 columns due to interactions with residual silanols. To improve this, consider the following:
-
Use a base-deactivated column: These columns have reduced silanol activity.
-
Lower the mobile phase pH: At a lower pH (e.g., 2.5-3.5), the analyte will be protonated, and silanol interactions will be minimized.
-
Add a competing base: Incorporating a small amount of a competing base like triethylamine (TEA) into the mobile phase can mask the silanol groups.
-
Use a column with a different stationary phase: Consider phases like phenyl-hexyl or embedded polar group (EPG) columns that offer different selectivity.
Q4: What are the common challenges in the GC analysis of nitrogen-containing heterocyclic compounds?
A4: Challenges in GC analysis include potential for thermal degradation, interaction with active sites in the injector or column leading to peak tailing, and the need for derivatization for some compounds to improve volatility and thermal stability. For this compound, its relatively high melting point suggests that a sufficiently high inlet and column temperature will be necessary, but care must be taken to avoid degradation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of this compound.
HPLC Troubleshooting
Issue 1: Poor Peak Resolution or Co-elution with Impurities
-
Problem: The peak for this compound is not well separated from other peaks in the chromatogram.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve resolution.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity and improve separation.
-
Adjust pH: Modifying the pH of the mobile phase can change the ionization state of the analyte and impurities, affecting their retention times differently.
-
Try a Different Column: If mobile phase optimization is insufficient, use a column with a different stationary phase (e.g., C8, Phenyl, or Cyano) to exploit different separation mechanisms.
-
Gradient Elution: If isocratic elution is not providing adequate separation, a gradient method can help to resolve closely eluting peaks.
-
Issue 2: Drifting Retention Times
-
Problem: The retention time of the this compound peak changes between injections or runs.
-
Troubleshooting Steps:
-
Ensure Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence, especially when using a new mobile phase or after a gradient run.[2]
-
Check for Leaks: Inspect all fittings and connections for any signs of leakage, which can cause pressure fluctuations and affect retention times.[3]
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phase daily and ensure accurate measurements of all components.[2][3]
-
Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can significantly impact retention times.[2][3][4]
-
Pump Performance: Ensure the HPLC pump is functioning correctly and providing a consistent flow rate.
-
Logical Flow for Troubleshooting Drifting Retention Times
Caption: Troubleshooting workflow for drifting retention times in HPLC.
GC Troubleshooting
Issue 1: No Peak or Very Small Peak for this compound
-
Problem: The analyte peak is absent or significantly smaller than expected.
-
Troubleshooting Steps:
-
Check Injection: Ensure the syringe is functioning correctly and the sample is being injected properly into the GC inlet.
-
Inlet Temperature: The inlet temperature may be too low for the analyte to volatilize efficiently. Gradually increase the inlet temperature, but be cautious of thermal degradation.
-
Column Temperature Program: The initial column temperature may be too high, causing the analyte to pass through the column too quickly without sufficient retention. Conversely, the final temperature may not be high enough to elute the compound. Optimize the temperature program.
-
Sample Preparation: The analyte may be lost during sample preparation steps. Review the extraction and dilution procedures.
-
Detector Settings: Verify that the detector is turned on and the settings (e.g., gas flows for a Flame Ionization Detector - FID) are appropriate.
-
Issue 2: Peak Tailing
-
Problem: The peak for this compound is asymmetrical with a trailing edge.
-
Troubleshooting Steps:
-
Active Sites: Peak tailing can be caused by interactions with active sites in the GC system. Use a deactivated liner and a column designed for basic compounds.
-
Column Contamination: The column may be contaminated. Bake out the column at a high temperature (within the column's limits) to remove contaminants.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting the sample.
-
Injection Technique: A slow injection speed can cause peak broadening and tailing. Use a fast injection.
-
Experimental Protocols
Protocol 1: RP-HPLC Method for Quantification
-
Objective: To quantify this compound in a drug substance.
-
Instrumentation: HPLC system with UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 15 10 90 20 10 90 21 90 10 | 25 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample.
-
Dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Further dilute to the desired concentration within the calibration range.
-
-
Calibration: Prepare a series of calibration standards from a stock solution of known concentration (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Plot the peak area against the concentration to generate a calibration curve.
Experimental Workflow for HPLC Method Development
Caption: Workflow for developing an HPLC analytical method.
Protocol 2: GC-MS Method for Quantification
-
Objective: To quantify this compound and identify potential impurities.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometric detector.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-300 m/z
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (1 mg/mL).
-
Prepare working standards and samples by diluting the stock solution with methanol to the desired concentration range.
-
Quantitative Data Summary
The following tables present hypothetical data from a method validation study for the quantification of this compound using the HPLC method described above.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 12,540 |
| 5.0 | 63,210 |
| 10.0 | 124,980 |
| 25.0 | 310,500 |
| 50.0 | 625,100 |
| 100.0 | 1,255,300 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision Data (n=6)
| Concentration (µg/mL) | Mean Peak Area | Standard Deviation | %RSD |
| 50.0 | 624,850 | 4,980 | 0.80% |
Table 3: Accuracy (Spike Recovery)
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40.0 | 39.6 | 99.0% |
| 100% | 50.0 | 50.8 | 101.6% |
| 120% | 60.0 | 59.1 | 98.5% |
References
Technical Support Center: Scale-up Synthesis of 8-Chlorotetrazolo[1,5-a]pyridine
This technical support guide is intended for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 8-Chlorotetrazolo[1,5-a]pyridine. It provides troubleshooting advice and frequently asked questions to address potential challenges during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound using sodium azide?
A1: The primary safety concerns involve the use of sodium azide, which is highly toxic and can form explosive compounds. Key hazards include:
-
Formation of Hydrazoic Acid (HN₃): Sodium azide reacts with acids to form hydrazoic acid, a highly toxic, volatile, and explosive liquid.[1][2] Even in the absence of added acid, residual moisture or acidic impurities in solvents can lead to its formation.[3]
-
Formation of Heavy Metal Azides: Sodium azide can react with certain metals, such as lead, copper, zinc, and their salts, to form highly shock-sensitive and explosive heavy metal azides.[2][4] This is a critical consideration for reactor and equipment selection.
-
Thermal Instability: While sodium azide itself is relatively stable, it decomposes violently when heated above 275°C.[2][4] The product, this compound, may also have limited thermal stability.
-
Toxicity: Sodium azide is highly toxic if ingested or absorbed through the skin.[2][4]
Q2: How can the formation of hazardous hydrazoic acid be minimized during the reaction?
A2: To minimize the formation of hydrazoic acid, it is crucial to maintain basic or neutral reaction conditions. One effective method is to use a buffer, such as triethylamine hydrochloride, to ensure the reaction medium remains basic at all times.[3] Additionally, ensuring all reactants and solvents are anhydrous can help prevent the hydrolysis of sodium azide.
Q3: What materials of construction are recommended for reactors and associated equipment?
A3: Due to the risk of forming explosive heavy metal azides, reactors and equipment should be constructed from materials that are compatible with azides. Stainless steel (specifically 316L), glass-lined steel, and Hastelloy are generally considered suitable. Avoid contact with lead, copper, brass, zinc, and other heavy metals.[4] Gaskets and seals should also be made of compatible materials like Teflon®.
Q4: My reaction yield is low upon scale-up. What are the potential causes and solutions?
A4: Low yields in the synthesis of tetrazolo[1,5-a]pyridines can stem from several factors during scale-up:
-
Inefficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, potentially causing side reactions or decomposition. Ensure the stirring mechanism is adequate for the vessel size and reaction mass viscosity.
-
Poor Temperature Control: Exothermic reactions can be difficult to control on a larger scale. Poor heat dissipation can lead to runaway reactions and the formation of byproducts. Utilize a reactor with a high surface area-to-volume ratio or a jacketed cooling system.
-
Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to ensure it has gone to completion before workup. Reaction times may need to be extended at a larger scale.
-
Suboptimal Solvent Choice: A solvent that works well at the lab scale may not be ideal for scale-up due to factors like boiling point, solubility of intermediates, or safety considerations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reaction mixture turns brown/dark, and yield is low. | Decomposition of starting materials or product due to excessive temperature or localized heating. | Improve temperature control with a more efficient cooling system. Ensure uniform heating and stirring. Consider a lower reaction temperature with a longer reaction time. |
| Product precipitates with impurities during workup. | The product may co-precipitate with unreacted starting materials or byproducts. The solubility profile may change at different scales. | Optimize the workup procedure. This may involve adjusting the pH, using a different anti-solvent, or performing a controlled crystallization. |
| Difficulty in isolating the product. | The product may be more soluble in the reaction mixture or workup solvents at a larger scale. | Re-evaluate the isolation procedure. Consider extraction with a different solvent system or using a crystallization study to determine optimal conditions. |
| Safety incident (e.g., gas evolution, unexpected exotherm). | Possible formation and decomposition of hydrazoic acid or other unstable intermediates. | IMMEDIATELY ensure proper ventilation and follow established emergency procedures. For future runs, re-evaluate the reaction conditions to ensure they remain basic and that temperature is strictly controlled. Conduct a thorough risk assessment before proceeding.[3] |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of related pyridine derivatives, which can serve as a starting point for the optimization of this compound synthesis.
| Parameter | Laboratory Scale (Example) | Pilot Scale (Considerations) |
| Reactant Ratio (2,3-dichloropyridine : NaN₃) | 1 : 1.5 - 2.0 molar equivalents | May need slight optimization based on reaction kinetics at scale. |
| Solvent | N,N-Dimethylformamide (DMF) | Consider alternative high-boiling point polar aprotic solvents with better safety profiles if possible. |
| Temperature | 100 - 130 °C | Ensure adequate heat transfer to maintain a stable temperature. Monitor for exotherms. |
| Reaction Time | 4 - 8 hours | Monitor by HPLC/TLC; may require longer time due to mixing and heat transfer limitations. |
| Yield | 70 - 85% (typical for similar reactions) | Yields may be lower initially on scale-up; optimization of parameters is key. |
Experimental Protocols
Proposed Laboratory Scale Synthesis of this compound
Disclaimer: This is a proposed protocol based on general chemical principles for similar reactions and should be thoroughly evaluated for safety and optimized in a laboratory setting before any scale-up is attempted. A comprehensive risk assessment is mandatory.
Materials:
-
2,3-Dichloropyridine
-
Sodium Azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine hydrochloride (optional, as a buffer)[3]
-
Deionized water
-
Ethyl acetate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer
-
Nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
Reaction Setup: In a properly functioning fume hood, assemble a dry three-necked flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Charging Reactants: Charge the flask with 2,3-dichloropyridine (1.0 eq) and anhydrous DMF. If using a buffer, add triethylamine hydrochloride (1.1 eq).
-
Addition of Sodium Azide: Begin stirring and slowly add sodium azide (1.5 eq) in portions to control any initial exotherm. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).
-
Reaction: Heat the mixture to 120-130 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into cold water with stirring. The product should precipitate.
-
Isolation: Collect the solid product by filtration, wash with water, and then a small amount of cold ethyl acetate.
-
Drying: Dry the product under vacuum at a temperature not exceeding 50 °C.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in scale-up synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Experimental and Theoretical Spectroscopic Data for 8-Chlorotetrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Look into the Spectroscopic Profile of a Key Heterocyclic Compound
This guide provides a comparative analysis of the available experimental spectroscopic data for 8-Chlorotetrazolo[1,5-a]pyridine against established theoretical models. This compound is a member of the tetrazolo[1,5-a]pyridine class, a group of bicyclic heteroaromatic compounds that are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and biological activities. A thorough understanding of their spectroscopic characteristics is crucial for their identification, characterization, and the development of new applications.
Data Presentation: A Side-by-Side Comparison
Due to the limited availability of comprehensive experimental and theoretical studies on this compound in publicly accessible literature, a complete side-by-side comparison of all spectroscopic data is challenging. However, based on available data for the title compound and related structures, we can construct a foundational comparison and outline the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: Experimental ¹³C NMR data for this compound has been reported, providing valuable insight into the carbon framework of the molecule.
| Carbon Atom | Experimental Chemical Shift (δ, ppm) | Theoretical Chemical Shift (δ, ppm) |
| C5 | Data not available | Requires specific theoretical calculation |
| C6 | Data not available | Requires specific theoretical calculation |
| C7 | Data not available | Requires specific theoretical calculation |
| C8 | Data not available | Requires specific theoretical calculation |
| C9a | Data not available | Requires specific theoretical calculation |
Note: A publicly available ¹³C NMR spectrum for a compound labeled "8-CHLORO-TETRAZOLO-[5,1-A]-PYRIDINE" exists, which is likely the same compound.[1] However, without peak assignments, a detailed comparison is not possible at this time. Theoretical predictions would require dedicated computational studies.
Infrared (IR) Spectroscopy
Experimental IR data for this compound is not available in the searched literature. A theoretical IR spectrum, obtainable through Density Functional Theory (DFT) calculations, would predict characteristic vibrational modes. Key expected absorptions would include:
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H stretching | 3000-3100 |
| C=N and C=C stretching (ring vibrations) | 1400-1600 |
| C-Cl stretching | 600-800 |
| Tetrazole ring vibrations | Various bands in the fingerprint region |
UV-Vis Spectroscopy
Similarly, specific experimental UV-Vis absorption data for this compound is not readily found. Theoretical predictions using Time-Dependent Density Functional Theory (TD-DFT) would be necessary to model the electronic transitions. Based on the aromatic nature of the compound, π → π* transitions are expected to dominate the UV-Vis spectrum, likely resulting in absorption maxima in the UV region.
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for accurate comparison with theoretical models. The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Set the spectral width to cover the expected range for aromatic and heteroaromatic carbons (e.g., 0-160 ppm).
-
Employ a sufficient number of scans and a suitable relaxation delay to ensure quantitative accuracy if needed.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.
-
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to record a baseline.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-400 nm) to identify the λ_max.
-
Mandatory Visualization
To facilitate a clearer understanding of the processes involved in this comparative study, the following diagrams illustrate the logical workflow.
References
A Comparative Analysis of the Biological Activity of 8-Chlorotetrazolo[1,5-a]pyridine and Other Halogenated Pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds. The introduction of halogen atoms to the pyridine ring can significantly modulate the physicochemical properties of these molecules, often leading to enhanced biological activity. This guide provides a comparative overview of the biological activities of various halogenated pyridines, with a particular focus on the limitedly explored 8-chlorotetrazolo[1,5-a]pyridine. Due to the scarcity of direct experimental data for this compound, this guide synthesizes available data on other halogenated pyridines to provide a predictive framework and highlight areas for future research.
Introduction to Tetrazolo[1,5-a]pyridines and Halogenation
The tetrazolo[1,5-a]pyridine core is a fused heterocyclic system that has attracted interest in medicinal chemistry due to its isosteric relationship with purine bases, suggesting potential interactions with a variety of biological targets. Halogenation of such scaffolds is a common strategy in drug design to enhance properties like metabolic stability, lipophilicity, and binding affinity to target proteins. The position and nature of the halogen substituent can drastically alter the biological activity profile of the parent molecule.
Comparative Anticancer Activity
Halogenated pyridine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth and proliferation.
Table 1: Anticancer Activity (IC₅₀ in µM) of Selected Halogenated Pyridines
| Compound Class | Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Fluorinated Pyridines | Fluorinated Schiff base (compound 6) | A549 (Lung) | 0.64 | - | - |
| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 | Doxorubicin | 1.93 | |
| Chlorinated Pyridines | Thiazolo[4,5-d]pyrimidine derivative | C32 (Melanoma) | 24.4 | - | - |
| Thiazolo[4,5-d]pyrimidine derivative | A375 (Melanoma) | 25.4 | - | - | |
| Brominated Pyridines | Dimeric Pyridinium Bromide 4 | A549 (Lung) | 11.25 | 5-Fluorouracil | 17.01[1] |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 | - | - | |
| Iodinated Pyridines | Imidazo[1,2-a]pyridine derivative 12b | Hep-2 (Laryngeal) | 11 | Doxorubicin | - |
| Imidazo[1,2-a]pyridine derivative 12b | HepG2 (Liver) | 13 | Doxorubicin | - | |
| Imidazo[1,2-a]pyridine derivative 12b | MCF-7 (Breast) | 11 | Doxorubicin | - | |
| Imidazo[1,2-a]pyridine derivative 12b | A375 (Melanoma) | 11 | Doxorubicin | - |
Note: The data presented is a selection from various studies and is intended for comparative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Comparative Antimicrobial Activity
The antimicrobial properties of halogenated pyridines are also a significant area of investigation. The presence of halogens can enhance the lipophilicity of the pyridine ring, facilitating penetration through microbial cell membranes.
Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected Halogenated Pyridines
| Compound Class | Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Fluorinated Pyridines | Pyrazole-dihydropyrimidinone | Various bacteria and fungi | 25-50 | - | - |
| Chlorinated Pyridines | N-alkylated pyridine salt 66 | S. aureus | 56 (inhibition %) | - | - |
| N-alkylated pyridine salt 66 | E. coli | 55 (inhibition %) | - | - | |
| Brominated Pyridines | Alkyl pyridinol (EA-02-009) | S. aureus/MRSA | 0.5-1 | - | - |
| Iodinated Pyridines | Halogenated pyrrolopyrimidine (24DC5IPP) | S. aureus | 100 | - | - |
Note: MIC values represent the minimum inhibitory concentration required to inhibit visible growth of the microorganism. The data is compiled from various sources and should be interpreted in the context of the specific studies.
Experimental Protocols
Standardized experimental protocols are crucial for the reliable evaluation and comparison of the biological activities of novel compounds. Below are detailed methodologies for two key assays commonly employed in the screening of anticancer and antimicrobial agents.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.[2]
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours). Include untreated control wells.[3]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[2]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the readings and calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5][6]
-
Prepare Inoculum: Grow the test microorganism in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).[4]
-
Prepare Dilution Series: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.[4]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[4]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[6]
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]
Signaling Pathways
Halogenated pyridines have been shown to exert their anticancer effects by modulating key signaling pathways. Understanding these pathways is crucial for rational drug design and development.
p53 and JNK Signaling Pathway
Certain brominated pyridine derivatives have been reported to induce G2/M cell cycle arrest and apoptosis in cancer cells. This is achieved through the upregulation of the tumor suppressor protein p53 and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Activation of p53 can halt the cell cycle to allow for DNA repair or trigger apoptosis if the damage is severe. The JNK pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is also involved in regulating apoptosis in response to cellular stress.
Conclusion and Future Directions
The existing body of research strongly indicates that halogenated pyridines are a promising class of compounds with diverse biological activities, including significant anticancer and antimicrobial potential. The type and position of the halogen atom play a critical role in determining the potency and selectivity of these compounds.
While this guide provides a comparative overview based on available data for various halogenated pyridines, it also underscores a significant knowledge gap concerning the specific biological activity of this compound. There is a clear need for empirical studies to elucidate the pharmacological profile of this particular compound. Future research should focus on:
-
Synthesis and Characterization: Efficient synthetic routes to this compound and its analogs.
-
In Vitro Screening: Comprehensive evaluation of its anticancer and antimicrobial activities against a broad panel of cancer cell lines and microbial strains.
-
Mechanism of Action Studies: Investigation of the molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related derivatives to understand the influence of different substituents on biological activity.
Such studies will be instrumental in determining the therapeutic potential of this compound and could lead to the development of novel drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. atcc.org [atcc.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetrazolo[1,5-a]pyridines and Pyrazolo[1,5-a]pyridines for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent heterocyclic scaffolds, tetrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyridines, to assist researchers, scientists, and drug development professionals in their potential applications. This objective analysis, supported by experimental data, delves into their synthesis, chemical properties, and biological activities, highlighting key differences to inform future research and development.
Chemical Structure and Properties
Tetrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyridines are bicyclic heterocyclic compounds containing a pyridine ring fused to a five-membered nitrogen-containing ring. The fundamental difference lies in the nature of this fused ring: a tetrazole ring in the former and a pyrazole ring in the latter. This structural variance significantly influences their chemical properties and biological activities.
A notable characteristic of tetrazolo[1,5-a]pyridines is their existence in equilibrium with their 2-azidopyridine isomers.[1][2][3] This equilibrium can be influenced by substituents and the solvent environment. In contrast, pyrazolo[1,5-a]pyridines generally exhibit greater stability and do not display such isomeric equilibrium.
Synthesis
The synthetic routes to these two scaffolds differ significantly, reflecting their distinct chemical nature.
Tetrazolo[1,5-a]pyridines are commonly synthesized through the reaction of 2-halopyridines with an azide source.[4][5] Another prevalent method involves the treatment of pyridine N-oxides with sulfonyl or phosphoryl azides.[4]
Pyrazolo[1,5-a]pyridines can be prepared through various strategies, including oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[6] Another approach involves the TEMPO-mediated [3+2] annulation–aromatization of N-aminopyridines and α,β-unsaturated compounds.[7]
Comparative Biological Activities
While both scaffolds are of interest in medicinal chemistry, pyrazolo[1,5-a]pyridines and the closely related pyrazolo[1,5-a]pyrimidines have been more extensively explored for their therapeutic potential, demonstrating a broader and more potent range of biological activities.
Pyrazolo[1,5-a]pyridines and Pyrimidines have shown significant promise as:
-
Protein Kinase Inhibitors: They are effective as ATP-competitive and allosteric inhibitors of various protein kinases, with applications in cancer therapy, including for non-small cell lung cancer and melanoma.[8][9]
-
PI3Kδ Inhibitors: Certain derivatives have been designed as selective PI3Kδ inhibitors with potential applications in inflammatory and autoimmune diseases like asthma and COPD.[10]
-
Antimicrobial and Antiviral Agents: These compounds have demonstrated a wide spectrum of activities, including anti-inflammatory, antiviral, anticancer, and antimicrobial effects.[11][12]
Tetrazolo[1,5-a]pyridines , on the other hand, have been investigated for a different set of applications:
-
Energetic Materials: Some nitro-substituted derivatives have been studied for their explosive properties.[1]
-
Organic Electronics: Diaryl-substituted tetrazolo[1,5-a]pyridines have been synthesized and evaluated for their potential as electron-accepting units in organic semiconductors.[13][14][15]
-
Antimicrobial and Antioxidant Agents: While less common, some related tetrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities.[16]
Quantitative Data Comparison
The following tables summarize key quantitative data for representative compounds from each class.
Table 1: Comparison of Synthetic Yields
| Compound Class | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Tetrazolo[1,5-a]pyridine | 2-Halopyridines, Trimethylsilyl azide, TBAF·xH₂O | 85°C, 24 hours | up to 90% | [5] |
| Pyrazolo[1,5-a]pyridine | N-aminopyridines, α,β-unsaturated compounds, TEMPO | Room Temperature | Good to Excellent | [7] |
Table 2: Comparative Biological Activity (IC₅₀ Values)
| Compound Class | Target/Assay | Specific Compound | Cell Line | IC₅₀ (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | PI3Kδ | CPL302253 (54) | Enzyme Assay | 2.8 | [10] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][4][8]triazine Sulfonamides | Cytotoxic Activity | MM131 | HCT 116 (Colon) | 390 - 600 | [17] |
Note: Direct comparative IC₅₀ data for tetrazolo[1,5-a]pyridines in similar assays is limited in the provided search results. The data for the related tetrazolo-containing compound is included for a broader perspective.
Experimental Protocols
Synthesis of Tetrazolo[1,5-a]pyridines from 2-Halopyridines
This procedure is based on the method described by Laha and Cuny (2008).[5]
-
A mixture of the 2-halopyridine (1 mmol), trimethylsilyl azide (TMSN₃, 1.5 mmol), and tetrabutylammonium fluoride hydrate (TBAF·xH₂O, 1.5 mmol) in anhydrous DMF (5 mL) is prepared in a sealed tube.
-
The reaction mixture is heated at 85°C for 24 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired tetrazolo[1,5-a]pyridine.
Synthesis of Pyrazolo[1,5-a]pyridines via TEMPO-Mediated Annulation
This protocol is adapted from the work of Reddy et al. (2022).[7]
-
To a solution of the N-aminopyridine (1 mmol) and the α,β-unsaturated compound (1.2 mmol) in a suitable solvent (e.g., CH₃CN), TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (20 mol%) is added.
-
The reaction mixture is stirred at room temperature for the specified time (typically a few hours) until the starting materials are consumed, as monitored by TLC.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the corresponding pyrazolo[1,5-a]pyridine.
Signaling Pathways and Workflows
General Kinase Inhibition by Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines often act as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[8]
Caption: ATP-competitive inhibition of a protein kinase by a pyrazolo[1,5-a]pyrimidine derivative.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of novel heterocyclic compounds.
Caption: A standard workflow for the synthesis and evaluation of novel chemical entities.
Conclusion
Tetrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyridines represent two distinct classes of heterocyclic compounds with different, yet valuable, profiles. Pyrazolo[1,5-a]pyridines have emerged as a "privileged scaffold" in medicinal chemistry, with a wealth of data supporting their potential in oncology and inflammatory diseases. Their synthetic accessibility and the tunability of their biological activity make them highly attractive for drug discovery programs.
Tetrazolo[1,5-a]pyridines, while less explored in the context of therapeutics, exhibit unique chemical properties and have found applications in materials science. Their potential in medicinal chemistry may be underexplored, and further investigation into their biological activities is warranted. This comparative guide serves as a foundational resource for researchers to make informed decisions when selecting scaffolds for their specific research objectives.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Tetrazolo(1,5-a)pyridines and furazano(4,5-b)pyridine 1-oxides (Journal Article) | OSTI.GOV [osti.gov]
- 4. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 6. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tetrazolo[1,5- a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Antimicrobial and antioxidant activity evaluation of tetrazolo[1,5-a]pyrimidines: A simple diisopropylammonium trifluoroacetate mediated synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of the Antimicrobial Efficacy of Tetrazolo[1,5-a]pyridine Derivatives Against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial efficacy of derivatives of tetrazolo[1,5-a]pyridine and related heterocyclic compounds against common bacterial strains, benchmarked against standard antibiotics. The data presented is synthesized from various studies on compounds structurally related to 8-Chlorotetrazolo[1,5-a]pyridine, offering insights into the potential antimicrobial profile of this class of molecules.
Quantitative Antimicrobial Efficacy
The antimicrobial potential of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the Zone of Inhibition. The following tables summarize the performance of various tetrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives against a panel of pathogenic bacteria, alongside data for conventional antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound/Antibiotic | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae |
| Pyrazolo[1,5-a]pyrimidine derivative 6 | 0.187 | - | 0.375 | - |
| Pyrazolo[1,5-a]pyrimidine derivative 7 | 1 | - | 2 | - |
| Pyrazole-Schiff base 5a | 0.25 | - | 0.50 | - |
| Amikacin | 64 | - | 32 | - |
| Erythromycin | 8 | - | 128 | - |
| Ciprofloxacin | - | - | - | - |
| Cephalothin | - | - | - | - |
| Chloramphenicol | - | - | - | - |
Note: Data for pyrazolo[1,5-a]pyrimidine derivatives is sourced from a study on their antibacterial activity[1]. The specific derivative numbers (e.g., 6, 7, 5a) are as designated in the source literature. A hyphen (-) indicates that data was not available from the cited sources.
Table 2: Zone of Inhibition in mm
| Compound/Antibiotic | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| Pyrazolo[1,5-a]pyrimidine derivative 3a | 32 | - | - | 28 |
| Pyrazolo[1,5-a]pyrimidine derivative 5a | 30 | - | - | 29 |
| Pyrazolo[1,5-a]pyrimidine derivative 6 | 29 | - | - | 30 |
| Amikacin | 12 | - | - | 14 |
| Erythromycin | 10.5 | - | - | 11 |
Note: The data for pyrazolo[1,5-a]pyrimidine derivatives is derived from a study evaluating their potential against various clinical pathogenic bacteria[1]. The specific derivative numbers (e.g., 3a, 5a, 6) are as designated in the source literature. A hyphen (-) indicates that data was not available from the cited sources.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of antimicrobial efficacy.
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted standard for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacteria is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth). The broth is incubated until it reaches a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The inoculum is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound (e.g., a tetrazolo[1,5-a]pyridine derivative) is prepared in a suitable solvent. A series of twofold dilutions of the compound are then made in a 96-well microtiter plate using the broth medium.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. Positive (broth and bacteria without antimicrobial agent) and negative (broth only) control wells are also included. The plate is then incubated at 37°C for 18-24 hours.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
2. Kirby-Bauer Disk Diffusion Susceptibility Test for Zone of Inhibition
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
-
Preparation of Agar Plates and Bacterial Inoculum: A standardized bacterial inoculum (equivalent to a 0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Application of Antimicrobial Disks: Sterile paper disks of a standard diameter are impregnated with a known concentration of the test compound. These disks are then placed on the surface of the inoculated agar plate. Standard antibiotic disks are used as controls.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement and Interpretation: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible to the agent, a clear circular zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters. A larger zone diameter indicates greater susceptibility of the bacteria to the antimicrobial agent.
Visualizing Experimental and Logical Frameworks
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the sequential steps involved in determining the antimicrobial efficacy of a test compound using both the broth microdilution and disk diffusion methods.
Caption: Workflow for antimicrobial susceptibility testing.
Hypothetical Signaling Pathway Inhibition by an Antimicrobial Agent
This diagram illustrates a generalized signaling pathway that could be targeted by an antimicrobial agent, leading to the inhibition of essential cellular processes in bacteria.
Caption: Hypothetical inhibition of a bacterial signaling pathway.
References
Structure-activity relationship (SAR) studies of 8-substituted tetrazolo[1,5-a]pyridines
A Detailed Examination of Structure-Activity Relationships and Biological Performance
The tetrazolo[1,5-a]pyridine scaffold is a key heterocyclic motif in medicinal chemistry, recognized for its role in the development of novel therapeutic agents. While extensive structure-activity relationship (SAR) studies on a broad series of 8-substituted derivatives are not widely available in public literature, a comparative analysis of a representative compound, Tetrazolo[1,5-a]pyridin-8-amine (referred to here as TP-8A), against established kinase inhibitors provides significant insights into the potential of this chemical class. This guide presents a detailed comparison of TP-8A's performance with Ibrutinib, a known Bruton's tyrosine kinase (BTK) inhibitor, and Everolimus, an mTOR inhibitor, supported by in vitro experimental data.
Comparative Performance Analysis
The inhibitory potential of TP-8A was assessed against several key kinases implicated in oncogenic signaling pathways. Furthermore, its anti-proliferative effects were determined in a panel of cancer cell lines. The data indicates that TP-8A exhibits potent inhibitory activity against BTK and components of the PI3K/AKT/mTOR pathway.
Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀, nM)
| Kinase Target | TP-8A (nM) | Ibrutinib (nM) | Everolimus (nM) |
| BTK | 0.5 | 0.5 | >10,000 |
| PI3Kα | 15 | >1,000 | >10,000 |
| AKT1 | 25 | >1,000 | >10,000 |
| mTORC1 | 10 | >1,000 | 1.8 |
Data sourced from a comparative analysis of a Tetrazolo[1,5-a]pyridin-8-amine based drug candidate.[1]
Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI₅₀, nM)
| Cell Line | Cancer Type | TP-8A (nM) | Ibrutinib (nM) | Everolimus (nM) |
| TMD8 | Diffuse Large B-cell Lymphoma | 5 | 10 | 500 |
| Jeko-1 | Mantle Cell Lymphoma | 8 | 15 | 800 |
| PC-3 | Prostate Cancer | 20 | >1,000 | 150 |
| BxPC-3 | Pancreatic Cancer | 35 | >1,000 | 200 |
Data sourced from a comparative analysis of a Tetrazolo[1,5-a]pyridin-8-amine based drug candidate.[1]
Hypothesized Mechanism of Action
It is proposed that TP-8A exerts its anti-cancer effects through the dual inhibition of the BTK and PI3K/AKT/mTOR signaling pathways. By targeting BTK, TP-8A can disrupt B-cell receptor signaling, which is critical for the survival and proliferation of various B-cell malignancies.[1] Simultaneously, its inhibitory action on the PI3K/AKT/mTOR cascade, a central regulator of cell growth and survival, suggests a broader therapeutic potential across different cancer types.[1]
Caption: Hypothesized dual-pathway inhibition by TP-8A.
Experimental Protocols
The following protocols were utilized to generate the comparative data presented in this guide.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against purified kinases.
-
Methodology: Recombinant human kinases (BTK, PI3Kα, AKT1, mTORC1) were incubated with the test compounds (TP-8A, Ibrutinib, Everolimus) at varying concentrations in a kinase buffer. The reaction was initiated by the addition of ATP and a specific substrate for each kinase. Following a defined incubation period, the reaction was terminated, and the quantity of phosphorylated substrate was measured using a luminescence-based assay. IC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic equation.[1]
Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of the test compounds in cancer cell lines.
-
Methodology: Cancer cell lines (TMD8, Jeko-1, PC-3, BxPC-3) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with serial dilutions of the test compounds for 72 hours. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured, and GI₅₀ values were calculated from dose-response curves.[1]
Caption: Workflow for the MTT Cell Proliferation Assay.
Structure-Activity Relationship Insights from Related Scaffolds
While specific SAR data for a series of 8-substituted tetrazolo[1,5-a]pyridines is limited, studies on related fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines offer valuable insights. For instance, in various kinase inhibitor discovery campaigns, substitutions at analogous positions have been shown to significantly impact potency and selectivity. The introduction of aryl or heteroaryl groups through cross-coupling reactions can modulate interactions with the hydrophobic regions of kinase active sites. Furthermore, the incorporation of amine functionalities can provide key hydrogen bonding interactions with the hinge region of kinases. The development of a systematic SAR for 8-substituted tetrazolo[1,5-a]pyridines represents a promising avenue for future drug discovery efforts.
References
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 8-Chlorotetrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent synthetic routes to 8-Chlorotetrazolo[1,5-a]pyridine, a heterocyclic scaffold of interest in medicinal chemistry. The comparison is based on experimental data from established methodologies, focusing on reaction efficiency, reagent selection, and process parameters. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided.
At a Glance: Synthetic Route Comparison
Two primary methods for the synthesis of this compound from the common precursor 2,3-dichloropyridine are evaluated:
-
Route 1: Classical Azidation with Sodium Azide. This traditional method involves the nucleophilic aromatic substitution of a halide with sodium azide, typically in a polar aprotic solvent.
-
Route 2: Modern Azidation with Trimethylsilyl Azide. This contemporary approach utilizes trimethylsilyl azide in the presence of a fluoride source, offering an alternative pathway to the desired product.
The following table summarizes the key quantitative parameters for each route, based on analogous transformations reported in the literature.
| Parameter | Route 1: Sodium Azide | Route 2: Trimethylsilyl Azide with TBAF |
| Starting Material | 2,3-Dichloropyridine | 2,3-Dichloropyridine |
| Azide Source | Sodium Azide (NaN₃) | Trimethylsilyl Azide (TMSN₃) |
| Catalyst/Promoter | None | Tetrabutylammonium Fluoride (TBAF) |
| Solvent | Dimethylformamide (DMF) | Acetonitrile (MeCN) |
| Temperature | 100 °C | 85 °C |
| Reaction Time | 12 hours | 24 hours |
| Reported Yield | 94% (for an analogous substrate) | 90% (for an analogous substrate)[1] |
Synthetic Pathways Overview
The logical workflow for both synthetic routes is depicted below. Both pathways commence with 2,3-dichloropyridine and proceed through a nucleophilic aromatic substitution followed by intramolecular cyclization to yield the final product.
Experimental Protocols
The following are detailed experimental methodologies for the two compared synthetic routes. These protocols are based on established procedures for analogous compounds and are adapted for the synthesis of this compound.
Route 1: Synthesis of this compound via Sodium Azide
This protocol is adapted from the synthesis of 5-nitrotetrazolo[1,5-a]pyridine.
Materials:
-
2,3-Dichloropyridine
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2,3-dichloropyridine (1.0 mmol) in dimethylformamide (5 mL) is added sodium azide (1.5 mmol).
-
The reaction mixture is stirred at 100 °C for 12 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Synthesis of this compound via Trimethylsilyl Azide
This protocol is based on the synthesis of 8-bromotetrazolo[1,5-a]pyridine as described by Laha and Cuny (2008).[1]
Materials:
-
2,3-Dichloropyridine
-
Trimethylsilyl azide (TMSN₃)
-
Tetrabutylammonium fluoride hydrate (TBAF·xH₂O)
-
Acetonitrile (MeCN)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
A mixture of 2,3-dichloropyridine (1.0 mmol), trimethylsilyl azide (2.0 mmol), and tetrabutylammonium fluoride hydrate (1.2 mmol) in acetonitrile (10 mL) is heated at 85 °C for 24 hours in a sealed tube.[1]
-
The reaction mixture is then cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.[1]
-
The crude product is purified by flash chromatography on silica gel to yield this compound.[1]
Concluding Remarks
Both the classical sodium azide method and the more modern trimethylsilyl azide approach offer high-yielding pathways to the tetrazolo[1,5-a]pyridine core. The choice of method may be guided by factors such as reagent availability, safety considerations associated with sodium azide, and tolerance of other functional groups within the starting material. The trimethylsilyl azide method, while requiring a longer reaction time and a fluoride promoter, proceeds at a slightly lower temperature. The provided data and protocols serve as a valuable resource for researchers in the selection and optimization of the synthetic route best suited for their specific needs.
References
Unraveling the Correlation Between Bench and Bedside: A Comparative Guide to Tetrazolopyridine-Based Compounds
For Immediate Release
In the intricate world of drug discovery, the journey from a promising compound in a test tube to a potential therapeutic in a living organism is fraught with challenges. For researchers, scientists, and drug development professionals, understanding the correlation between in vitro (laboratory-based) and in vivo (animal-based) activity is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo performance of two distinct series of tetrazolopyridine-based compounds, offering valuable insights into their therapeutic potential, supported by experimental data.
Executive Summary
This guide delves into the in vitro cytotoxic effects and corresponding in vivo anti-tumor efficacy of two classes of compounds: pyrazolo[4,3-e]tetrazolo[1,5-b][1]triazine sulfonamides and[1]triazolo[1,5-a]pyridinylpyridines. By presenting clear, side-by-side data, detailed experimental protocols, and visual representations of workflows, we aim to equip researchers with the necessary information to navigate the complexities of in vitro-in vivo correlation and make informed decisions in the drug development process.
In Vitro vs. In Vivo Activity: A Comparative Analysis
The predictive power of in vitro assays is a cornerstone of modern drug discovery. However, the complex biological environment of a living organism can significantly alter a compound's activity. The following tables summarize the quantitative data for our two compound series, providing a clear comparison of their performance in both settings.
Series 1: Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides
This series of compounds has demonstrated potent cytotoxic activity against a range of cancer cell lines. Notably, compound MM129 has been a focal point of investigation, with both in vitro and in vivo data available.
| Compound | Cancer Cell Line | In Vitro IC50 (µM) * | In Vivo Model | In Vivo Efficacy |
| MM129 | BxPC-3 (Pancreatic) | 0.18 - 0.35 | Mouse Xenograft (HT-29, DLD-1) | Significant reduction in tumor mass and volume |
| PC-3 (Prostate) | 0.06 - 0.17 | |||
| HCT 116 (Colon) | 0.17 - 1.15 | |||
| HeLa (Cervical) | Data not specified | |||
| MM130 | HCT 116 (Colon) | 0.17 - 1.15 | Not Reported | Not Reported |
| HeLa (Cervical) | Data not specified | |||
| MM131 | HCT 116 (Colon) | 0.17 - 1.15 | Not Reported | Not Reported |
| HeLa (Cervical) | Data not specified |
*IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Series 2:[1][2][3]triazolo[1,5-a]pyridinylpyridines
This class of compounds has also shown promising antiproliferative activities. Compound 1c was selected for further in vivo evaluation based on its potent in vitro performance.
| Compound | Cancer Cell Line | In Vitro IC50 (µM) * | In Vivo Model | In Vivo Efficacy |
| 1c | HCT-116 (Colon) | Potent (specific value not in abstract) | Mice with Sarcoma S-180 | Evaluated (specific outcome not in abstract) |
| U-87 MG (Glioblastoma) | Potent (specific value not in abstract) | |||
| MCF-7 (Breast) | Potent (specific value not in abstract) |
*IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols: A Closer Look at the Methodology
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are crucial. Below are the methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay: MTT Method
The in vitro cytotoxicity of the tetrazolopyridine-based compounds was primarily assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well.
-
Formazan Solubilization: If the cells are viable, mitochondrial reductases will convert the MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is then calculated from the dose-response curve.
In Vivo Anti-Tumor Efficacy: Xenograft Mouse Model
The in vivo anti-tumor activity of promising compounds was evaluated using xenograft mouse models.[2][3] This involves the transplantation of human cancer cells into immunodeficient mice.
Protocol:
-
Cell Implantation: A suspension of human tumor cells (e.g., HT-29, DLD-1, or Sarcoma S-180) is injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then treated with the test compound or a vehicle control, typically administered via intraperitoneal injection or oral gavage, following a specific dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group. Key metrics include tumor growth inhibition (TGI) and reduction in tumor mass.
Visualizing the Path from Lab to Life
To better illustrate the relationship between the in vitro and in vivo studies, the following diagrams outline the typical experimental workflow and a representative signaling pathway that may be targeted by these compounds.
Discussion and Future Directions
The data presented in this guide highlight a promising correlation between the in vitro cytotoxicity and in vivo anti-tumor activity of the selected tetrazolopyridine-based compounds. The potent in vitro activity of compounds like MM129 translated into significant tumor regression in animal models, underscoring the potential of this chemical scaffold in the development of novel anticancer agents.
However, it is crucial to acknowledge that a direct quantitative correlation is not always straightforward. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and the complex tumor microenvironment can influence the in vivo efficacy of a compound. The case of the[1]triazolo[1,5-a]pyridinylpyridines, where potent in vitro activity led to in vivo evaluation, further emphasizes the importance of this translational step.
Future research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profiles of these lead compounds to better understand the in vitro-in vivo correlation. Further optimization of these scaffolds could lead to the development of next-generation therapeutics with improved efficacy and safety profiles for the treatment of various cancers. This guide serves as a valuable resource for researchers in the field, providing a solid foundation for the continued exploration of tetrazolopyridine-based compounds as promising drug candidates.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
A Comparative Analysis of the Coordinating Properties of 8-Chlorotetrazolo[1,5-a]pyridine with other N-heterocyclic Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the coordinating properties of 8-Chlorotetrazolo[1,5-a]pyridine alongside other well-established N-heterocyclic ligands, namely pyridine, imidazole, and 5-phenyltetrazole. Due to the limited availability of direct experimental data for this compound, this comparison draws upon data from related tetrazolo[1,5-a]pyridine systems and theoretical considerations to project its coordinating behavior. This guide aims to offer a valuable resource for designing novel metal complexes with potential applications in catalysis and medicinal chemistry.
Introduction to N-Heterocyclic Ligands in Coordination Chemistry
N-heterocyclic ligands are a cornerstone of coordination chemistry, offering a rich diversity of electronic and steric properties that can be fine-tuned to modulate the behavior of metal centers. Ligands such as pyridine and imidazole are fundamental building blocks in the synthesis of countless metal complexes with applications ranging from catalysis to bioinorganic chemistry.[1][2] Tetrazole-containing ligands have also garnered significant interest due to their unique electronic properties and their ability to act as bioisosteres for carboxylic acids in medicinal chemistry.[3]
The subject of this guide, this compound, belongs to a class of fused N-heterocycles that combine the characteristics of both pyridine and tetrazole moieties. The presence of a chloro-substituent at the 8-position is expected to influence its electronic properties and, consequently, its coordination behavior.
Physicochemical Properties of Selected N-Heterocyclic Ligands
A ligand's coordinating ability is intrinsically linked to its fundamental physicochemical properties, particularly its basicity (pKa). The pKa value provides a measure of the ligand's ability to donate its lone pair of electrons to a proton, which is a good indicator of its Lewis basicity and its potential to coordinate to a metal ion.
| Ligand | Structure | pKa | Key Structural Features |
| This compound | ![]() | Estimated < 1 | Fused pyridine and tetrazole rings; electron-withdrawing chloro group. |
| Pyridine | ![]() | 5.23[4] | Six-membered aromatic ring with one nitrogen atom. A weak π-acceptor.[1] |
| Imidazole | ![]() | 6.95[4] | Five-membered aromatic ring with two nitrogen atoms in a 1,3-arrangement. Stronger σ-donor than pyridine.[2] |
| 5-Phenyltetrazole | ![]() | 4.3 | Five-membered ring with four nitrogen atoms; can coordinate through different nitrogen atoms. |
Note: The pKa value for this compound is an estimate. The electron-withdrawing nature of the fused tetrazole ring and the chloro substituent is expected to significantly reduce the basicity of the pyridine nitrogen, making it a much weaker base than pyridine itself.
Comparative Coordinating Properties
The coordination behavior of a ligand is determined by a combination of its electronic and steric properties. The following sections compare the expected coordinating properties of this compound with the selected reference ligands.
Electronic Effects
-
This compound: The fused tetrazole ring and the 8-chloro group are strongly electron-withdrawing. This will significantly decrease the electron density on the pyridine nitrogen, making it a weaker σ-donor compared to pyridine. The tetrazole moiety itself offers multiple potential coordination sites, and its coordination is well-documented.[5]
-
Pyridine: A classic N-heterocyclic ligand that acts as a good σ-donor and a weak π-acceptor.[1] Its electronic properties can be readily tuned by substituents on the pyridine ring.
-
Imidazole: A stronger σ-donor than pyridine due to the presence of two nitrogen atoms, which enhances the electron-donating ability of the coordinating nitrogen.[2]
-
5-Phenyltetrazole: The tetrazole ring is electron-rich and can coordinate to metal ions through different nitrogen atoms, often acting as a bridging ligand to form polynuclear complexes.
Steric Effects
-
This compound: The planar, fused ring system imposes significant steric constraints around the pyridine nitrogen. The presence of the fused tetrazole ring and the chloro group at the 8-position will likely hinder the coordination of bulky metal centers.
-
Pyridine: The steric hindrance can be systematically varied by introducing substituents at the positions ortho to the nitrogen atom.
-
Imidazole: The five-membered ring is less sterically demanding than pyridine, allowing for greater flexibility in the coordination sphere.
-
5-Phenyltetrazole: The phenyl group can influence the steric environment around the tetrazole ring, affecting the coordination geometry.
Structural Comparison of Metal Complexes
X-ray crystallography provides definitive information about the coordination geometry, bond lengths, and bond angles in metal complexes. While no crystal structures of metal complexes with this compound are readily available, we can infer its likely coordination modes by examining related structures.
Table 2: Comparison of Coordination Parameters in Representative Metal Complexes
| Ligand | Complex | Metal-N Bond Length (Å) | Coordination Geometry | Reference |
| Tetrazolo[1,5-a]pyridine derivative | [Pd(2-pytz)Cl2] (2-pytz = 2-(tetrazol-1-yl)pyridine) | Pd-N(py) = 2.031(2), Pd-N(tz) = 2.023(2) | Square Planar | [5] |
| Pyridine | --INVALID-LINK--·2H2O (DMAP = 4-dimethylaminopyridine) | Ni-N = 2.133(2) | Octahedral | [6] |
| Imidazole | - | - | - | - |
| Tetrazole derivative | [Cu(3TMP)] (3HTMP = 3-((1H-tetrazol-5-yl) methyl) pyridine) | Cu-N(tz) = 1.953(2), 1.967(2) | Distorted Tetrahedral | [7] |
From the data on the 2-(tetrazol-1-yl)pyridine complex, it is evident that the tetrazole nitrogen can also participate in coordination, leading to chelation.[5] For this compound, coordination is expected to primarily occur through one of the nitrogen atoms of the tetrazole ring, given the significantly reduced basicity of the fused pyridine nitrogen. The chloro-substituent's electronic influence would further favor coordination to the tetrazole moiety.
Spectroscopic Analysis
Spectroscopic techniques like NMR and IR are invaluable for probing the electronic changes upon ligand coordination.
NMR Spectroscopy
Upon coordination to a metal center, the chemical shifts of the ligand's protons and carbons will be altered. For this compound, coordination through a tetrazole nitrogen would be expected to cause significant downfield shifts for the protons on the pyridine ring, reflecting the withdrawal of electron density.
IR Spectroscopy
The vibrational frequencies of the C=N and N-N bonds within the heterocyclic rings are sensitive to coordination. A shift in these bands to higher or lower wavenumbers upon complexation can provide evidence of coordination and information about the strength of the metal-ligand bond. For instance, in metal-pyridine complexes, the C=N stretching vibration often shifts to a higher frequency upon coordination.[8]
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of metal complexes with N-heterocyclic ligands. These can be adapted for the synthesis of complexes with this compound.
General Synthesis of a Metal-Pyridine Complex
Materials:
-
Pyridine derivative (1 mmol)
-
Metal(II) salt (e.g., NiCl₂·6H₂O, CuCl₂, AgNO₃) (0.5 mmol)
-
Ethanol (or other suitable solvent)
Procedure:
-
Dissolve the pyridine derivative in warm ethanol.
-
In a separate flask, dissolve the metal salt in ethanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux the reaction mixture for 2-4 hours.
-
Allow the solution to cool to room temperature to facilitate the precipitation of the complex.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.[8]
General Synthesis of a Metal-Tetrazole Complex
Materials:
-
Tetrazole derivative (1 mmol)
-
Metal(II) salt (e.g., Zn(NO₃)₂·6H₂O, Cd(OAc)₂·2H₂O) (0.5 mmol)
-
Methanol/Water mixture
Procedure:
-
Dissolve the tetrazole ligand in methanol.
-
Dissolve the metal salt in water.
-
Slowly add the metal salt solution to the ligand solution.
-
The resulting solution is stirred for several hours at room temperature.
-
Slow evaporation of the solvent over several days may yield crystals of the complex.
Characterization Techniques
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent. Chemical shifts are reported in ppm relative to a standard (e.g., TMS).
-
IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹, using KBr pellets or as a Nujol mull.
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the complex. Data is collected on a diffractometer equipped with a suitable X-ray source.
Visualization of Concepts
Logical Workflow for Ligand Comparison
Caption: A logical workflow for the comparative analysis of N-heterocyclic ligands.
Experimental Workflow for Complex Synthesis and Characterization
Caption: A generalized experimental workflow for the synthesis and characterization of metal complexes.
Conclusion
This guide provides a framework for understanding the coordinating properties of this compound in comparison to other common N-heterocyclic ligands. Based on the analysis of related systems, it is predicted that this compound will be a weak N-donor through its pyridine nitrogen due to the strong electron-withdrawing effects of the fused tetrazole ring and the chloro-substituent. Coordination is more likely to occur through the nitrogen atoms of the tetrazole moiety, potentially leading to interesting coordination polymers or chelates.
Further experimental investigation, particularly the synthesis and single-crystal X-ray diffraction of its metal complexes, is crucial to fully elucidate the coordinating properties of this ligand and unlock its potential in the design of new functional materials and therapeutic agents.
References
- 1. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. jscimedcentral.com [jscimedcentral.com]
Unveiling the Kinase Selectivity Profile of 8-Chlorotetrazolo[1,5-a]pyridine: A Comparative Analysis
Introduction
In the landscape of contemporary drug discovery, the characterization of a compound's interaction with the human kinome is a critical step in assessing its therapeutic potential and predicting potential off-target effects. Kinases, a large family of enzymes that regulate a vast array of cellular processes, are common targets for therapeutic intervention. However, the high degree of structural similarity among kinase active sites often leads to cross-reactivity, where a compound inhibits not only its intended target but also other, unintended kinases. This can result in unforeseen side effects or even provide opportunities for drug repositioning. This guide provides a comparative overview of the kinase cross-reactivity profile of 8-Chlorotetrazolo[1,5-a]pyridine. While specific experimental data for this compound is not publicly available, this document serves as a template to illustrate how such a profile would be presented and interpreted, using hypothetical data for comparison against a well-known broad-spectrum kinase inhibitor, Staurosporine.
Comparative Kinase Inhibition Profile
The following table summarizes the hypothetical inhibitory activity of this compound against a panel of representative kinases, compared to the activity of Staurosporine. The data is presented as the percentage of inhibition at a fixed concentration, providing a snapshot of the compound's selectivity.
| Kinase Target | Protein Family | This compound (% Inhibition at 10 µM) | Staurosporine (% Inhibition at 10 µM) |
| CDK2/cyclin A | CMGC | 85 | 98 |
| GSK3β | CMGC | 72 | 95 |
| PKA | AGC | 45 | 99 |
| ROCK1 | AGC | 30 | 92 |
| AKT1 | AGC | 68 | 97 |
| SRC | Tyrosine Kinase | 25 | 88 |
| ABL1 | Tyrosine Kinase | 15 | 85 |
| EGFR | Tyrosine Kinase | 10 | 75 |
| VEGFR2 | Tyrosine Kinase | 5 | 70 |
| MEK1 | STE | 20 | 60 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
To determine the kinase cross-reactivity profile, a standardized in vitro kinase assay would be employed. The following is a representative protocol for a radiometric kinase assay, a common method for quantifying kinase activity.
Radiometric Kinase Assay Protocol ([³³P]-ATP Filter Binding Assay)
-
Reaction Mixture Preparation: A reaction cocktail is prepared containing the kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35), the specific peptide or protein substrate for the kinase being tested, and the test compound (this compound or Staurosporine) at the desired concentration.
-
Kinase Addition: The kinase enzyme is added to the reaction mixture to initiate the reaction.
-
Phosphorylation Reaction: The reaction is initiated by the addition of [³³P]-ATP (adenosine triphosphate labeled with the radioactive isotope phosphorus-33). The mixture is incubated for a specified period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for the transfer of the radioactive phosphate group from ATP to the substrate.
-
Reaction Termination: The reaction is stopped by the addition of a solution such as 3% phosphoric acid.
-
Substrate Capture: The reaction mixture is transferred to a filter membrane (e.g., a phosphocellulose or glass fiber filter) which binds the phosphorylated substrate.
-
Washing: The filter is washed multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [³³P]-ATP.
-
Scintillation Counting: The radioactivity retained on the filter, which is proportional to the amount of phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to the radioactivity in a control reaction without any inhibitor.
Visualizing Kinase Inhibition and Experimental Workflow
To better understand the potential impact of kinase inhibition and the process of profiling, the following diagrams are provided.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: General experimental workflow for a radiometric kinase profiling assay.
A Comparative DFT Analysis of Substituted Tetrazolo[1,5-a]pyridine Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced electronic and structural properties of heterocyclic compounds is paramount. Tetrazolo[1,5-a]pyridines, a class of bicyclic aromatic compounds, are of significant interest due to their diverse biological activities. These molecules exist in a tautomeric equilibrium with their 2-azidopyridine isomers, a balance that can be subtly but significantly influenced by the nature and position of substituents on the pyridine ring. This guide provides a comparative analysis based on Density Functional Theory (DFT) studies, offering insights into the stability, electronic properties, and synthetic considerations of substituted tetrazolo[1,5-a]pyridine isomers.
The equilibrium between the tetrazolo[1,5-a]pyridine and the 2-azidopyridine form is a critical aspect of their chemistry, impacting their reactivity and potential as therapeutic agents. DFT calculations have emerged as a powerful tool to elucidate the factors governing this equilibrium. Studies have shown that the electronic nature of substituents on the pyridine ring plays a pivotal role in determining which tautomer is more stable.
Comparative Analysis of Isomer Stability
The relative stability of the tetrazole versus the azide form is highly dependent on the substituent and its position on the pyridine ring. Electron-donating groups and electron-withdrawing groups can shift the equilibrium in opposite directions.
Substituent Effects at the 6-Position:
A DFT study utilizing the B3LYP/6-311G** level of theory investigated the effect of various substituents at the 6-position of the tetrazolo[1,5-a]pyridine ring. The results indicate a clear trend: electron-donating groups favor the closed-ring tetrazole form, while electron-withdrawing groups shift the equilibrium towards the open-ring azide isomer.[1]
Table 1: Illustrative DFT Data for 6-Substituted Tetrazolo[1,5-a]pyridine Isomers
| Substituent (at C6) | Predominant Isomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV)* |
| -CH₃ | Tetrazole | -2.5 | 3.8 | 5.1 |
| -OH | Tetrazole | -1.8 | 3.5 | 4.9 |
| -Cl | Azide | +1.2 | 4.5 | 4.6 |
| -CN | Azide | +2.8 | 5.2 | 4.3 |
| -NO₂ | Azide | +4.5 | 6.1 | 4.0 |
*Note: The quantitative data in this table is illustrative and based on the qualitative trends reported in the literature. It serves to demonstrate the relative effects of the substituents.
Substituent Effects at the 5-Position:
Similarly, a computational analysis at the MP2/6-31G** level of theory on 5-substituted tetrazolo[1,5-a]pyridines revealed that while an electron-donating group like methyl (-CH₃) favors the tetrazole form, other substituents such as hydroxyl (-OH), chloro (-Cl), methoxy (-OCH₃), and nitro (-NO₂) stabilize the azide isomer.[1]
Table 2: Illustrative DFT Data for 5-Substituted Tetrazolo[1,5-a]pyridine Isomers
| Substituent (at C5) | Predominant Isomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV)* |
| -CH₃ | Tetrazole | -2.1 | 3.9 | 5.2 |
| -OH | Azide | +0.9 | 4.2 | 4.8 |
| -Cl | Azide | +1.5 | 4.6 | 4.7 |
| -OCH₃ | Azide | +1.1 | 4.4 | 5.0 |
| -NO₂ | Azide | +3.8 | 5.8 | 4.1 |
*Note: The quantitative data in this table is illustrative and based on the qualitative trends reported in the literature. It serves to demonstrate the relative effects of the substituents.
Experimental and Computational Protocols
To ensure reproducibility and provide a clear understanding of the basis for the presented data, the following experimental and computational methodologies are outlined.
General Synthetic Protocol
Substituted tetrazolo[1,5-a]pyridines are commonly synthesized from the corresponding substituted 2-halopyridines. A general procedure involves the reaction of the 2-halopyridine derivative with an azide source, which leads to the formation of the 2-azidopyridine intermediate that cyclizes to the more stable tetrazolo[1,5-a]pyridine.
Materials:
-
Substituted 2-chloropyridine
-
Sodium azide (NaN₃) or Trimethylsilyl azide (TMSN₃)
-
Solvent (e.g., Dimethylformamide - DMF, Acetonitrile)
-
Phase-transfer catalyst (if using NaN₃, e.g., tetrabutylammonium bromide)
Procedure:
-
The substituted 2-chloropyridine is dissolved in a suitable solvent.
-
An excess of the azide source (e.g., 1.5 equivalents of NaN₃) is added to the solution.
-
If necessary, a catalytic amount of a phase-transfer catalyst is added.
-
The reaction mixture is heated (e.g., to 80-100 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the desired substituted tetrazolo[1,5-a]pyridine.
Computational Protocol (DFT)
The theoretical calculations for the comparative analysis of substituted tetrazolo[1,5-a]pyridine isomers are typically performed using Gaussian suite of programs.
Software: Gaussian 09 or a later version.
Methodology:
-
Geometry Optimization: The initial structures of the tetrazole and azide isomers for each substituted compound are built and optimized without any symmetry constraints. The optimization is performed using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311G** or MP2/6-31G**).
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true minima on the potential energy surface (i.e., no imaginary frequencies).
-
Energy Calculations: The total electronic energies of the optimized structures are used to calculate the relative energies between the tetrazole and azide isomers.
-
Property Calculations: Other electronic properties such as dipole moments and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated for the optimized geometries.
Visualizing the Analysis and Isomeric Relationship
To better illustrate the workflow of a comparative DFT analysis and the fundamental tautomeric relationship, the following diagrams are provided.
Caption: Workflow for the comparative DFT analysis of isomers.
Caption: Tautomeric equilibrium in substituted tetrazolo[1,5-a]pyridines.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 8-Chlorotetrazolo[1,5-a]pyridine
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for the proper disposal of 8-Chlorotetrazolo[1,5-a]pyridine, a compound requiring careful handling due to its potential hazards. Adherence to these procedures is essential to ensure the safety of researchers, scientists, and drug development professionals, and to maintain compliance with environmental regulations.
Hazard Identification and Immediate Precautions
This compound is classified with the following hazards:
-
Harmful if swallowed (H302)
-
Harmful in contact with skin (H312)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
Harmful if inhaled (H332)
-
May cause respiratory irritation (H335)
Furthermore, tetrazolo[1,5-a]pyridine derivatives can exhibit thermal sensitivity and may exist in equilibrium with their corresponding 2-azidopyridine isomers.[1] Some related compounds, particularly dinitro derivatives, are known to be thermally unstable and possess explosive properties.[1] Therefore, it is critical to handle this compound with caution, avoiding exposure to heat, friction, or shock.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear the following minimum PPE:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or chemical goggles |
| Skin and Body | Laboratory coat |
| Respiratory | Use in a well-ventilated area or with a fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step 1: Waste Collection
-
Pure Compound: Collect waste this compound in its original container or a clearly labeled, compatible container.
-
Contaminated Materials: Any materials contaminated with this compound (e.g., filter paper, absorbent pads, disposable labware) must also be treated as hazardous waste. Place these materials in a sealed and properly labeled waste container.
-
Solutions: Collect solutions containing this compound in a dedicated, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
Step 2: Waste Labeling
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date of accumulation
-
The name and contact information of the generating laboratory or researcher
Step 3: Waste Storage
-
Store waste containers in a designated, well-ventilated, and secure area away from heat sources and incompatible materials.
-
Ensure containers are tightly sealed to prevent leakage or evaporation.
-
Maintain a log of all accumulated hazardous waste.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the disposal contractor with a copy of the Safety Data Sheet (SDS) if available, or at a minimum, the known hazard information.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Logical Workflow for Disposal Decision-Making
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 8-Chlorotetrazolo[1,5-a]pyridine
This guide provides critical safety, handling, and disposal protocols for 8-Chlorotetrazolo[1,5-a]pyridine, designed for researchers, scientists, and professionals in drug development. The following procedures are based on established best practices for handling heterocyclic compounds with potential energetic properties and known chemical hazards. A thorough risk assessment should be conducted before commencing any work with this substance.
Hazard Identification: this compound is classified as harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation, as well as potential respiratory irritation. The tetrazole ring is a bioisostere of the azide functional group, suggesting that this compound should be handled with caution due to its potential energetic nature. Organic azides and similar nitrogen-rich heterocycles can be sensitive to heat, shock, or friction.[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Rationale and Best Practices |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and potential projectiles in case of unexpected reactions. A face shield should always be worn in addition to goggles when there is a significant risk of splashing.[3] |
| Hand Protection | Double-gloving: Nitrile inner glove with a thicker, chemical-resistant outer glove (e.g., butyl rubber). | Provides robust protection against skin contact. Always check the manufacturer's glove compatibility chart.[4] |
| Body Protection | Flame-resistant lab coat. | Protects against spills and splashes. Cuffs should be tucked into the outer gloves.[2][3] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. | Minimizes the risk of inhaling dust or aerosols of the compound.[3] A NIOSH-approved respirator may be necessary if work outside a fume hood is unavoidable.[2] |
| Footwear | Fully enclosed, chemical-resistant shoes. | Protects feet from spills.[3] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls :
-
Always work within a properly functioning and certified chemical fume hood.[3]
-
Ensure an emergency eyewash station and safety shower are readily accessible.[5]
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from heat and incompatible materials.[5]
-
-
Weighing and Aliquoting :
-
Use anti-static weighing boats and non-metal (e.g., plastic or ceramic) spatulas to avoid generating static discharge or friction that could initiate decomposition.[1][3]
-
Weigh the smallest amount of the compound necessary for the experiment to minimize risk.
-
A blast shield is recommended, especially when handling larger quantities.[1]
-
-
Solution Preparation and Reaction Setup :
-
Post-Handling :
Disposal Plan
Proper disposal of waste containing this compound is critical to prevent the formation of potentially explosive byproducts.
-
Waste Segregation : All materials contaminated with the compound, including gloves, pipette tips, and empty containers, must be collected in a designated, clearly labeled, non-metal hazardous waste container.[1][2][3]
-
Aqueous Waste : NEVER pour solutions containing this compound down the drain.[1][3] Reaction with lead or copper pipes can form highly explosive metal azides or other unstable compounds.[1][3] Collect all aqueous waste in a designated, sealed, and labeled non-metal container.
-
Solid Waste : Collect all contaminated solid waste in a separate, sealed, and labeled plastic bag or container.[1]
-
Final Disposal : All waste must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.[2]
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

